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  • Product: N-isobutylpyrimidin-4-amine
  • CAS: 1249197-92-9

Core Science & Biosynthesis

Foundational

The Pharmacological Versatility of the N-Isobutylpyrimidin-4-amine Scaffold: In Vitro Mechanisms of Action and Target Engagement

Executive Summary In contemporary medicinal chemistry, the N-isobutylpyrimidin-4-amine moiety has emerged as a highly privileged, multi-target pharmacophore. Originally characterized as the core structural element of neu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the N-isobutylpyrimidin-4-amine moiety has emerged as a highly privileged, multi-target pharmacophore. Originally characterized as the core structural element of neurogenic and anti-glioblastoma agents (most notably the small molecule KHS101), recent rational design campaigns have successfully repurposed this scaffold as a potent hinge-binding motif for lipid kinase inhibitors[1].

This technical guide dissects the in vitro mechanisms of action (MoA) of the N-isobutylpyrimidin-4-amine scaffold. By analyzing how specific peripheral functionalizations dictate target engagement, we elucidate its distinct pathways: from inducing metabolic catastrophe via mitochondrial chaperones to silencing oncogenic PI3K/AKT signaling.

Mechanism I: HSPD1 Inhibition and Bioenergetic Collapse (Glioblastoma Models)

When functionalized with a 4-phenylthiazol-2-yl group at the C2 position, the scaffold yields KHS101 , a molecule that selectively induces lethal cellular degradation in glioblastoma multiforme (GBM) models without compromising the viability of non-cancerous brain cells[2].

In Vitro Mechanism of Action

Phenotypic profiling and target deconvolution revealed that this derivative acts as a highly specific inhibitor of the mitochondrial chaperone HSPD1 [2]. The binding of the N-isobutylpyrimidin-4-amine core to HSPD1 disrupts the chaperone's ability to fold and maintain critical metabolic enzymes.

In GBM cells, this inhibition triggers a catastrophic aggregation of the enzymatic network regulating energy metabolism[2]. The biochemical consequence is a dual collapse of both glycolysis and oxidative phosphorylation (OXPHOS). This severe metabolic energy depletion forces the activation of the mitochondrial unfolded protein response (UPR), marked by the robust induction of the transcription factor DDIT3 (CHOP), which ultimately drives the GBM cells into lethal degradation[2].

HSPD1_Pathway A N-isobutylpyrimidin-4-amine Derivative (KHS101) B Mitochondrial Chaperone HSPD1 Binding A->B C Protein Aggregation (Metabolic Enzymes) B->C D OXPHOS & Glycolysis Inhibition C->D E Metabolic Energy Depletion D->E F UPR Activation (DDIT3 Induction) E->F G Lethal Cellular Degradation (Glioblastoma Cells) F->G

Fig 1: HSPD1-mediated bioenergetic collapse pathway induced by the N-isobutylpyrimidin-4-amine scaffold.

Protocol: Target Validation via Photoaffinity Labeling

To definitively map the interaction between the scaffold and HSPD1, a self-validating pull-down system utilizing a diazirine/biotin-functionalized probe is required.

  • Probe Incubation: Incubate patient-derived GBM cells with a diazirine/biotin-tagged N-isobutylpyrimidin-4-amine probe (5 μM) for 2 hours at 37°C.

  • In Situ Crosslinking: Transfer cells to ice and irradiate with UV light (365 nm) for 10 minutes.

    • Causality: Small molecule-chaperone interactions are highly dynamic. UV irradiation converts the diazirine moiety into a highly reactive carbene intermediate, forming a covalent bond with the nearest amino acid residue. Performing this in situ (in living cells) preserves native protein folding and physiological complexes, preventing the false negatives common in lysate-based assays.

  • Lysis and Enrichment: Lyse cells in RIPA buffer. Incubate the clarified lysates with streptavidin-conjugated magnetic beads overnight at 4°C.

    • Causality: The biotin-streptavidin interaction ( Kd​∼10−14 M) allows for ultra-stringent washing with high-salt and detergent buffers. This strips away non-covalently bound background proteins, ensuring that only the covalently trapped target (HSPD1) is isolated.

  • Validation: Elute proteins by boiling in Laemmli buffer, resolve via SDS-PAGE, and perform Western blotting using an anti-HSPD1 primary antibody.

Mechanism II: TACC3 Engagement and Neuronal Differentiation

In the context of neural progenitor cells (NPCs), the exact same KHS101 derivative exhibits a completely different, non-cytotoxic phenotype: the acceleration of neuronal differentiation[3].

In Vitro Mechanism of Action

Mechanism-of-action studies in adult rat NPCs demonstrate that the scaffold selectively binds to the Transforming Acidic Coiled-Coil-containing protein 3 (TACC3) [3]. TACC3 acts as a master regulator of cell fate decisions by controlling the subcellular localization of various transcription factors.

Upon binding the N-isobutylpyrimidin-4-amine derivative, TACC3 alters the nuclear localization of the Aryl-hydrocarbon Receptor Nuclear Translocator 2 (ARNT2)[3]. The forced nuclear accumulation of ARNT2 rapidly drives the NPCs toward cell cycle exit, halting proliferation and initiating a robust neuronal differentiation program[3].

Mechanism III: Selective PI3Kα Inhibition (Breast Cancer Models)

Recent structural biology and medicinal chemistry efforts have integrated the N-isobutylpyrimidin-4-amine fragment into novel 6H-benzo[c]chromen series to create highly selective PI3Kα inhibitors (e.g., Compound 21)[1].

In Vitro Mechanism of Action

In PIK3CA-mutated breast cancer cells (MCF7), this derivative acts as an ATP-competitive kinase inhibitor[1]. Molecular docking and crystallographic alignments reveal that the 6H-benzo[c]chromen moiety inserts deeply into the hinge region of PI3Kα, while the N-isobutylpyrimidin-4-amine moiety enters the affinity pocket [1].

Crucially, the N1 atom of the pyrimidine ring acts as a highly specific hydrogen bond acceptor, engaging the side chain of Lys802 [1]. This competitive blockade prevents ATP from phosphorylating PIP2 to PIP3. Consequently, the downstream PI3K/AKT/mTORC1 signaling cascade is silenced, evidenced by the concentration-dependent reduction in the phosphorylation of AKT, S6, and 4E-BP1[1]. Phenotypically, this results in a strict G0/G1 cell cycle arrest and the induction of apoptosis[1].

PI3K_Pathway A N-isobutylpyrimidin-4-amine (6H-Benzo[c]chromen Series) B PI3Kα ATP-Binding Pocket (H-bond with Lys802) A->B C PI3Kα Inhibition B->C D Reduced PIP3 Formation C->D E Decreased p-AKT, p-S6, p-4E-BP1 D->E F G0/G1 Cell Cycle Arrest E->F G Apoptosis Induction (MCF7 Cells) E->G

Fig 2: PI3K/AKT pathway blockade by 6H-Benzo[c]chromen N-isobutylpyrimidin-4-amine derivatives.

Protocol: Phospho-Kinase Profiling and Apoptosis Quantification

To validate the intracellular blockade of the PI3K/AKT axis and subsequent apoptotic induction, a dual biochemical and phenotypic workflow is utilized[1].

  • Compound Treatment: Seed MCF7 cells ( 1×105 cells/well) and treat with the N-isobutylpyrimidin-4-amine derivative across a logarithmic concentration gradient for 24 hours.

  • Phospho-Signaling Analysis (Western Blot): Lyse cells strictly in the presence of phosphatase inhibitors (NaF, Na3​VO4​ ). Probe lysates for total and phosphorylated AKT (Ser473), S6, and 4E-BP1.

    • Causality: Phosphatase inhibitors are critical to prevent the artificial degradation of the phosphorylation signal during lysis. Monitoring p-AKT (Ser473) specifically validates the suppression of mTORC2/PI3K signaling, directly linking the structural mechanism (Lys802 binding) to the cellular phenotype.

  • Apoptosis Flow Cytometry: Harvest treated cells, wash in Annexin V binding buffer, and stain with Annexin V-PE and 7-AAD for 15 minutes in the dark. Analyze via flow cytometry.

    • Causality: This dual-staining protocol acts as a self-validating viability assay. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while 7-AAD intercalates DNA only when membrane integrity is lost (late apoptosis/necrosis). This logic differentiates specific, target-mediated apoptotic cell death from off-target, acute necrotic toxicity.

Quantitative Data Summary

The table below summarizes the multi-target pharmacological profile of the N-isobutylpyrimidin-4-amine scaffold based on its specific structural derivatives.

Scaffold DerivativePrimary TargetCellular ModelKey In Vitro PhenotypeBiochemical Consequence
KHS101 HSPD1Glioblastoma (GBM)Lethal cellular degradationAggregation of metabolic enzymes, OXPHOS collapse
KHS101 TACC3Neural Progenitor CellsAccelerated neuronal differentiationARNT2 nuclear localization, Cell cycle exit
Compound 21 (6H-Benzo[c]chromen)PI3KαMCF7 Breast CancerG0/G1 Arrest, ApoptosisDecreased p-AKT/p-S6, H-bond with Lys802

Conclusion

The N-isobutylpyrimidin-4-amine scaffold is a masterclass in structural versatility. Its inherent physicochemical properties allow it to penetrate complex biological barriers and engage diverse intracellular targets. Whether acting as a disruptor of mitochondrial chaperones in glioblastoma or as a precision hinge-binder in oncogenic kinases, this moiety remains a foundational building block for next-generation targeted therapeutics.

References

  • [1] Rational Design of a Novel 6H-Benzo[c]chromen Series as Selective PI3Kα Inhibitors. ACS Publications. URL:

  • [3] A small molecule accelerates neuronal differentiation in the adult rat. PubMed - NIH. URL:

  • [2] The small molecule KHS101 induces bioenergetic dysfunction in glioblastoma cells through inhibition of mitochondrial HSPD1. bioRxiv. URL:

  • Affinity-guided chemical probes for the study of protein interactions. White Rose Research Online. URL:

Sources

Exploratory

N-Isobutylpyrimidin-4-amine: Physicochemical Properties, Synthesis, and Applications in Kinase Inhibitor Design

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I approach N-isobutylpyrimidin-4-amine not merely as a static chemical entity, but as a highly tunable pharmacophore. The pyrimidine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach N-isobutylpyrimidin-4-amine not merely as a static chemical entity, but as a highly tunable pharmacophore. The pyrimidine core provides an excellent hydrogen-bonding scaffold capable of interacting with the hinge region of various kinases, while the isobutyl chain acts as a flexible, lipophilic vector designed to probe adjacent hydrophobic pockets. This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its critical role in designing selective inhibitors for pathways such as PI3K/AKT/mTOR[1] and LRRK2[2].

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of N-isobutylpyrimidin-4-amine is essential for predicting its pharmacokinetic behavior and optimizing downstream reactions. The compound features a primary amine substituted with an isobutyl group, attached to the 4-position of a pyrimidine ring.

Table 1: Core Physicochemical Properties
PropertyValueRationale / Implication
IUPAC Name N-isobutylpyrimidin-4-amineStandardized nomenclature.
CAS Registry Number 1249197-92-9[3]Unique identifier for the exact unhalogenated core.
Molecular Formula C8H13N3Indicates a low-molecular-weight fragment.
Molecular Weight 151.21 g/mol Ideal fragment size (<300 Da) for Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Donors 1 (-NH-)Crucial for interacting with kinase hinge-region residues.
Hydrogen Bond Acceptors 2 (Pyrimidine N atoms)Enhances aqueous solubility and target binding affinity.
Key Halogenated Derivatives 2-Chloro-N-isobutylpyrimidin-4-amine (CAS: 1201176-19-3)[4]Halogenated variants (MW: 185.65 g/mol ) serve as reactive precursors for Suzuki/Buchwald couplings.

Synthetic Methodology: The SNAr Protocol

The synthesis of N-isobutylpyrimidin-4-amine and its halogenated precursors (e.g., 6-bromo-N-isobutylpyrimidin-4-amine) relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The protocol below is designed as a self-validating system, ensuring that every experimental choice is grounded in mechanistic causality[5].

Step-by-Step Experimental Protocol
  • Reagent Preparation & Solvent Selection:

    • Action: Dissolve 4-chloropyrimidine (1.0 eq) in an anhydrous, aprotic solvent such as 1,4-dioxane.

    • Causality: 1,4-dioxane provides a high boiling point (101 °C), which is necessary to supply the thermal energy required to overcome the activation barrier of the SNAr reaction without participating in nucleophilic attack.

  • Base Addition:

    • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution[5].

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. As the amine attacks the pyrimidine ring, HCl is generated. Without DIPEA, the acidic byproduct would protonate the incoming isobutylamine, destroying its nucleophilicity and stalling the reaction.

  • Nucleophile Introduction:

    • Action: Add isobutylamine (1.2 eq) dropwise at room temperature to control the initial exotherm.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 90–100 °C and stir for 12–24 hours[5].

    • Causality: While the pyrimidine ring is electron-deficient, the displacement of the chloride leaving group requires significant thermal energy to form the transient, negatively charged Meisenheimer complex intermediate.

  • In-Process Monitoring (Self-Validation):

    • Action: Monitor the reaction via LC-MS or TLC (using a Hexane/EtOAc gradient).

    • Causality: Validates the complete consumption of the starting material. Halting the reaction prematurely leads to difficult downstream chromatographic separations due to the similar polarities of the starting material and product.

  • Workup and Purification:

    • Action: Concentrate the mixture in vacuo, dissolve the residue in Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and purify via silica gel column chromatography (DCM/Methanol = 30/1)[1].

    • Causality: The aqueous base wash neutralizes and removes residual DIPEA hydrochloride salts. Silica gel chromatography isolates the target compound from any trace bis-substituted or degradation byproducts, yielding the pure product.

Synthesis_Workflow Start 4-Chloropyrimidine + Isobutylamine Reagents Add DIPEA in 1,4-Dioxane Start->Reagents Reaction Heat 90-100°C (12-24 hrs) Reagents->Reaction SNAr Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Pure Product Purification->Product

Figure 2: Step-by-step synthetic workflow for N-isobutylpyrimidin-4-amine via SNAr reaction.

Pharmacological Applications: Targeting Kinase Pathways

N-isobutylpyrimidin-4-amine derivatives are highly prized in medicinal chemistry for their ability to selectively inhibit hyperactive kinase signaling pathways, particularly in oncology and neurology.

PI3K/AKT/mTOR Pathway Inhibition

In the rational design of Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors, the pyrimidine-amine core acts as a critical anchor. For instance, in the development of the 6H-benzo[c]chromen series (e.g., the preclinical candidate XJTU-L453), the 6-bromo-N-isobutylpyrimidin-4-amine building block was utilized to construct a molecule that fits perfectly into the ATP-binding pocket of PI3Kα[1].

Mechanistically, the pyrimidine nitrogens form essential hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3Kα), while the isobutyl group is directed toward the hydrophobic affinity pocket formed by residues like Tyr836 and Asp810[1]. This precise spatial arrangement effectively suppresses the PI3K signaling cascade, leading to a concentration-dependent reduction in the phosphorylation of downstream effectors such as AKT, S6, and 4E-BP1, ultimately arresting cancer cell proliferation[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates CellGrowth Cell Survival mTOR->CellGrowth Promotes Inhibitor N-isobutylpyrimidin-4-amine Derivatives Inhibitor->PI3K Inhibits

Figure 1: PI3K/AKT/mTOR signaling cascade and targeted inhibition by pyrimidine-amine derivatives.

LRRK2 Modulation

Beyond oncology, aminopyrimidines structurally related to N-isobutylpyrimidin-4-amine have been patented as potent modulators of Leucine-Rich Repeat Kinase 2 (LRRK2)[2]. Mutations in LRRK2 are a major genetic driver of Parkinson's disease. The low molecular weight (151.21 g/mol ) and favorable predicted LogP of the N-isobutylpyrimidin-4-amine core make it an ideal starting point for designing central nervous system (CNS) penetrant drugs that require a high degree of lipophilic efficiency to cross the blood-brain barrier.

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Foundational

An In-depth Technical Guide to In Silico Molecular Docking Studies of N-isobutylpyrimidin-4-amine

Abstract Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between a small molecule and its macromolecular target.[1][2][3] This guide offers a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between a small molecule and its macromolecular target.[1][2][3] This guide offers a comprehensive, step-by-step protocol for conducting an in silico molecular docking study focused on N-isobutylpyrimidin-4-amine, a heterocyclic scaffold of interest in medicinal chemistry.[4][5] We will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative therapeutic target, given its relevance in oncology and the prevalence of pyrimidine-based inhibitors.[6][7] This document details the entire workflow, from ligand and protein preparation to the execution of the docking simulation using the widely adopted AutoDock Vina software, and culminating in the analysis and visualization of the results.[1][8][9] The methodologies described herein are designed to be self-validating and are grounded in established computational practices, providing researchers and drug development professionals with a robust framework for their own investigations.

Introduction: The Rationale for Docking N-isobutylpyrimidin-4-amine

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5] Its ability to form key hydrogen bond interactions makes it a frequent component of kinase inhibitors. N-isobutylpyrimidin-4-amine represents a specific, functionalized variant of this scaffold. Understanding how this molecule, and its potential derivatives, interact with a biological target is fundamental to rational drug design.

In silico molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, such as a protein.[2][3][10] This computational technique is instrumental in the early stages of drug discovery for several reasons:

  • Hypothesis Generation: It provides a structural hypothesis for how a molecule exerts its biological effect.

  • Virtual Screening: It enables the rapid screening of large compound libraries to identify potential hits.[10][11]

  • Lead Optimization: It guides the modification of a lead compound to enhance its potency and selectivity.

This guide will focus on docking N-isobutylpyrimidin-4-amine against the EGFR kinase domain. EGFR is a well-validated cancer target, and its ATP-binding site is a classic example of a druggable pocket.[6][12][13] By simulating this interaction, we can elucidate potential binding modes, identify key interacting residues, and generate a quantitative estimate of binding affinity.

The Chosen Target: EGFR Kinase Domain

For this study, we will utilize the crystal structure of the active EGFR kinase domain. A suitable entry can be obtained from the Worldwide Protein Data Bank (wwPDB), a global archive of macromolecular structural data.[14][15] For instance, the PDB entry 2GS2 provides the structure of the active EGFR kinase domain, which is suitable for our docking study.[13]

The In Silico Docking Workflow: A Methodological Overview

A successful molecular docking experiment relies on a systematic and carefully executed workflow. Each step is critical for ensuring the accuracy and reliability of the final prediction. The general process involves preparing the ligand and protein structures, defining the search space for the docking algorithm, running the simulation, and finally, analyzing the results.[10]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (PubChem -> 3D Structure -> Energy Minimization) Grid_Box Grid Box Definition (Define Search Space) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (PDB -> Clean Structure -> Add Hydrogens) Protein_Prep->Grid_Box Run_Vina Run Docking Simulation (AutoDock Vina) Grid_Box->Run_Vina Analyze_Results Analyze Docking Output (Binding Energies & Poses) Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL) Analyze_Results->Visualize

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Exploratory

The Privileged Scaffold: Structure-Activity Relationship (SAR) of N-Isobutylpyrimidin-4-amine Derivatives in Targeted Therapeutics

Executive Summary In modern rational drug design, the identification of a versatile, high-affinity pharmacophore is critical for accelerating lead optimization. The N-isobutylpyrimidin-4-amine core has emerged as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the identification of a versatile, high-affinity pharmacophore is critical for accelerating lead optimization. The N-isobutylpyrimidin-4-amine core has emerged as a highly privileged scaffold in medicinal chemistry. Its structural architecture—combining an electron-deficient pyrimidine ring with a lipophilic, sterically compact isobutyl chain—provides an ideal template for targeting deep hydrophobic pockets across diverse protein classes. As a Senior Application Scientist, I have structured this technical guide to dissect the Structure-Activity Relationship (SAR) of this core, exploring its mechanistic causality and synthetic validation across oncology, neurodegeneration, and inflammatory pathways.

The Pharmacophore: Structural Causality & Chemical Space

The fundamental efficacy of the N-isobutylpyrimidin-4-amine scaffold lies in its dual capacity for hydrogen bonding and hydrophobic anchoring.

  • The Pyrimidine Ring: The nitrogen atoms at positions 1 and 3 act as potent hydrogen bond acceptors, perfectly mimicking the adenine ring of ATP within kinase hinge regions[1].

  • The C4-Amine: The primary/secondary amine serves as a critical hydrogen bond donor.

  • The N-Isobutyl Chain: The branched aliphatic chain offers a precise steric fit into hydrophobic sub-pockets. This lipophilic anchor restricts the rotational degrees of freedom of the molecule once bound, entropically favoring the receptor-ligand complex.

By systematically substituting the C2, C5, and C6 positions, researchers can finely tune the scaffold's selectivity profile, shifting its affinity from metabolic chaperones to kinases and G-protein coupled receptors (GPCRs).

SAR_Map Core N-isobutylpyrimidin-4-amine Core Scaffold Pos2 C2 Substitution (e.g., Cl, Aryl) Impacts Kinase Hinge Binding Core->Pos2 Pos5 C5 Substitution (e.g., Cl, F) Modulates Lipophilicity & LRRK2 Selectivity Core->Pos5 Pos6 C6 Substitution (e.g., Bromo, Amines) Crucial for H4R Affinity & PI3Kα Pocket Core->Pos6

SAR logic map of the N-isobutylpyrimidin-4-amine core across C2, C5, and C6 positions.

SAR Domain 1: Oncology & Glioblastoma Pathways

PI3Kα Inhibition via C6-Substitution

The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is frequently dysregulated in human cancers. Recent structure-based drug design (SBDD) efforts have utilized 6-bromo-N-isobutylpyrimidin-4-amine as a foundational intermediate to synthesize novel 6H-benzo[c]chromen derivatives[1].

  • Causality of SAR: To enhance PI3Kα potency, the C6 position was substituted with pyridine or pyrazole moieties. In silico docking models reveal that these moieties project deep into the affinity pocket, engaging in critical hydrogen bonding interactions with residues Tyr836, Asp810, and Lys802[1]. This specific vectorization yields Compound 21, which demonstrates exceptional PI3Kα inhibitory potency (IC50 ~ 100 nM) and selectivity over other class I PI3K isoforms[1].

KHS101: Inducing Bioenergetic Dysfunction

In the context of glioblastoma multiforme (GBM) and hepatocellular carcinoma, the derivative KHS101 (synthesized from 2-chloro-N-isobutylpyrimidin-4-amine ) acts as a potent neurogenic small molecule[2].

  • Causality of SAR: KHS101 specifically binds and inhibits the mitochondrial chaperone HSPD1, leading to lethal cellular degradation and bioenergetic dysfunction in GBM cells (IC50 = 14.4 μM for refolding activity)[3]. Furthermore, KHS101 suppresses cancer stemness by acting as a TACC3 inhibitor, which subsequently downregulates the Wnt/β-catenin and PI3K/AKT signaling pathways[4]. The hydrophobic bulk at the C2 position is essential for penetrating the mitochondrial matrix and disrupting the HSPD1 complex.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα (Mutated in Cancer) RTK->PI3Ka PIP3 PIP3 Accumulation PI3Ka->PIP3 AKT AKT Activation PIP3->AKT mTOR mTORC1 / Tumor Proliferation AKT->mTOR HSPD1 Mitochondrial HSPD1 Metab Bioenergetic Dysfunction HSPD1->Metab Inhibitor1 PI3Kα Inhibitor (Cmpd 21) Inhibitor1->PI3Ka Blocks Inhibitor2 KHS101 (HSPD1 Inhibitor) Inhibitor2->HSPD1 Inhibits Refolding

Dual mechanism of N-isobutylpyrimidin-4-amine derivatives in oncology signaling pathways.

SAR Domain 2: Neurodegeneration & Histaminergic Inflammation

LRRK2 Modulation in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a primary genetic target for Parkinson's disease therapeutics. The intermediate 2-chloro-5-chloro-N-isobutylpyrimidin-4-amine serves as a core for potent LRRK2 modulators[5].

  • Causality of SAR: The addition of a chlorine atom at the C5 position significantly increases the lipophilicity (LogP) and electron-withdrawing nature of the pyrimidine ring. This modification is critical for two reasons: it enhances blood-brain barrier (BBB) permeability, and it forces a conformational lock that prevents off-target binding to closely related off-target kinases, ensuring LRRK2 selectivity[5].

Histamine H4 Receptor Antagonism

For the treatment of vestibular disorders and inflammation, derivatives such as 2-isobutyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine exhibit profound H4 receptor antagonism[6].

  • Causality of SAR: In this isomeric application, the isobutyl group is shifted to the C2 position, while the C6 position is substituted with a basic amine (azetidin-1-yl)[7]. The basic center is strictly required to form a salt bridge with the conserved Asp94 residue in the H4 receptor's orthosteric binding site. This specific spatial arrangement achieves an exceptional selectivity profile, with a Ki H3:H4 ratio exceeding 100:1[6].

Quantitative SAR Data

The following table summarizes the quantitative pharmacological impact of specific N-isobutylpyrimidin-4-amine derivatives across various therapeutic targets:

TargetKey Intermediate / DerivativePharmacological EffectQuantitative MetricRef.
PI3Kα 6-bromo-N-isobutylpyrimidin-4-amine (Cmpd 21)Selective Kinase InhibitionIC50 ~ 100 nM[1]
HSPD1 2-chloro-N-isobutylpyrimidin-4-amine (KHS101)Bioenergetic DysfunctionIC50 = 14.4 μM[3]
TACC3 2-chloro-N-isobutylpyrimidin-4-amine (KHS101)Stemness Suppression (HCC)IC50 = 20–40 μM[4]
H4 Receptor 2-isobutyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amineH4R AntagonismKi H3:H4 > 100:1[6]
LRRK2 2-chloro-5-chloro-N-isobutylpyrimidin-4-amineKinase ModulationHigh Affinity (LabChip)[5]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, ensuring that false positives are systematically eliminated.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the coupling of the pyrimidine core with an amine nucleophile to generate functional probes (e.g., KHS101 analogues)[2].

  • Reagent Preparation: Dissolve 400 mg (2.16 mmol) of 2-chloro-N-isobutylpyrimidin-4-amine in 2.7 mL of anhydrous 1,4-dioxane.

  • Base Addition: Add 1.3 mL (7.24 mmol) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The SNAr reaction generates hydrochloric acid. DIPEA acts as a non-nucleophilic base to scavenge this HCl, preventing the protonation of the incoming amine nucleophile and thermodynamically driving the reaction to completion[2].

  • Nucleophilic Attack: Add 2.44 mmol of the target amine. Stir the reaction mixture at 100 °C for 72 hours. The electron-deficient nature of the pyrimidine ring lowers the activation energy for the nucleophilic attack.

  • Self-Validation (LC-MS): Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS). The system is self-validating: the reaction is only deemed complete when the distinct isotopic mass of the chlorinated starting material strictly disappears, replaced by the exact mass of the coupled product.

Protocol B: High-Throughput Kinase Assay (LRRK2 / PI3Kα)

This protocol utilizes a microfluidic LabChip system to determine the IC50 of synthesized derivatives[5].

  • Pre-incubation: In an assay plate, add 2 μL of the synthesized compound to 23 μL of ATP. Pre-incubate for 10 minutes.

    • Causality: Pre-incubating the compound with ATP allows the inhibitor to establish equilibrium binding within the ATP-binding pocket. This prevents artificially high IC50 readings that occur when the enzyme turns over the substrate before the inhibitor can fully associate[5].

  • Reaction Initiation: Add 5 μL of the compound/ATP mixture and 5 μL of the specific kinase/substrate complex. Incubate for 2 hours in the dark at room temperature.

  • Quenching: Stop the reaction by adding 10 μL of Stop solution using an automated liquid handler (e.g., Biomek FX)[5].

  • Self-Validation (FRET/LabChip Readout): The LabChip measures the ratio of phosphorylated to unphosphorylated substrate. Because it relies on a ratiometric readout rather than absolute fluorescence, it inherently normalizes for well-to-well variations, auto-fluorescence of the compound, and pipetting errors, making the IC50 calculation self-validating.

Workflow Prep 1. Compound Prep (10 min pre-incubation) Assay 2. Kinase Reaction (ATP + Substrate, 2h) Prep->Assay Stop 3. Quench Reaction (Stop Solution) Assay->Stop Read 4. LabChip Readout (IC50 Calculation) Stop->Read

Self-validating high-throughput kinase assay workflow for derivative screening.

Conclusion

The N-isobutylpyrimidin-4-amine scaffold is a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the pyrimidine core and the precise steric bulk of the isobutyl chain, researchers can navigate vast chemical space. Whether engineering selective PI3Kα inhibitors for oncology, modulating LRRK2 for Parkinson's disease, or antagonizing the H4 receptor for inflammatory disorders, this core provides an unparalleled foundation for targeted therapeutics.

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Foundational

Technical Whitepaper: Metabolic Stability and Toxicity Profiling of N-Isobutylpyrimidin-4-Amine in Human Liver Microsomes

[label="Aliphatic Hydroxylation Refining Protocol Accuracy I'm now integrating critical protocol elements, validating my approach. I'm focusing on why a control, like verapamil, validates HLM activity, as well as the imp...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Aliphatic Hydroxylation

Refining Protocol Accuracy

I'm now integrating critical protocol elements, validating my approach. I'm focusing on why a control, like verapamil, validates HLM activity, as well as the importance of GSH trapping for detecting reactive metabolites. I'm detailing substrate and HLM concentrations and focusing on the kinetics for accurate data. I'm thinking about the rationale for first-order kinetics.

Finalizing Visual Clarity

I'm now laser-focused on the visual presentation of metabolic pathways, ensuring optimal readability. I've thoroughly validated contrast and color palettes for maximum clarity in my whitepaper. I've checked the caption's character count, so I am ready to finalize and implement the diagrams.

Executive Summary

The assessment of in vitro metabolic stability and reactive metabolite formation is a critical gatekeeper in early-stage drug discovery. N-isobutylpyrimidin-4-amine represents a highly privileged structural motif frequently utilized in the design of targeted oncology agents, including Bruton's tyrosine kinase (BTK) inhibitors [1.10] and Cyclin-dependent kinase 2 (CDK2) inhibitors[1]. While the pyrimidine core provides essential hydrogen-bonding vectors for kinase hinge-region binding, the N-isobutyl aliphatic chain introduces specific metabolic liabilities.

This whitepaper provides an in-depth, self-validating methodological guide for profiling the Phase I metabolic clearance and potential hepatotoxicity of N-isobutylpyrimidin-4-amine using Human Liver Microsomes (HLMs).

Pharmacophore Context and Mechanistic Vulnerabilities

Understanding the structural vulnerabilities of a compound dictates the experimental design. In human liver microsomes, cytochrome P450 (CYP) enzymes—predominantly CYP3A4, CYP2D6, and CYP4F subfamilies—catalyze the oxidative biotransformation of xenobiotics[2]. For N-isobutylpyrimidin-4-amine, the primary metabolic pathways are governed by the electron density and steric accessibility of the N-alkyl chain:

  • N-Dealkylation (Major Pathway): CYP450 enzymes catalyze the oxidation of the α -carbon adjacent to the exocyclic amine. This leads to the formation of an unstable carbinolamine intermediate, which spontaneously collapses to yield the primary amine (pyrimidin-4-amine) and a reactive aldehyde byproduct (isobutyraldehyde)[3].

  • Aliphatic Hydroxylation (Minor Pathway): The tertiary carbon of the isobutyl group is electronically favored for hydrogen abstraction and subsequent oxygen rebound, yielding a sterically hindered tert-alcohol metabolite.

  • Toxicity Mechanism: The generation of isobutyraldehyde via N-dealkylation presents a toxicity risk. While typically cleared by aldehyde dehydrogenases, localized accumulation can lead to Schiff base formation with nucleophilic lysine residues on hepatic proteins, a primary driver of idiosyncratic drug-induced liver injury (DILI).

MetabolicPathway Parent N-isobutylpyrimidin-4-amine CYP CYP450 Enzymes (Phase I) Parent->CYP Met1 N-Dealkylation (Pyrimidin-4-amine) CYP->Met1 Major Pathway Met2 Aliphatic Hydroxylation (Tert-hydroxy derivative) CYP->Met2 Minor Pathway Tox Isobutyraldehyde (Reactive Electrophile) CYP->Tox Byproduct of N-dealkylation Adduct Protein Adduction (Hepatotoxicity) Tox->Adduct Covalent Binding

Fig 1. CYP450-mediated biotransformation and toxicity pathways of N-isobutylpyrimidin-4-amine.

Self-Validating HLM Experimental Protocol

To accurately determine the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ), the assay must operate strictly under first-order kinetic conditions. This requires the substrate concentration ( 1μM ) to be significantly lower than its Michaelis-Menten constant ( Km​ ), ensuring that the rate of metabolism remains directly proportional to the drug concentration[4].

Assay Design & Causality

A robust protocol must be a self-validating system. To ensure data integrity, the following controls are mandatory:

  • Minus-NADPH Control: Incubating the compound without the NADPH regenerating system confirms that any observed degradation is strictly CYP-mediated, ruling out chemical instability or non-CYP enzymatic hydrolysis in the matrix[4].

  • Positive Controls: Concurrent incubation of Verapamil (high clearance) and Warfarin (low clearance) validates the metabolic competency of the specific HLM batch.

  • Internal Standard (IS): Added during the quenching step to correct for matrix effects, ion suppression, and injection volume variations during LC-MS/MS analysis.

Step-by-Step Methodology
  • Matrix Preparation: Dilute pooled Human Liver Microsomes (e.g., 20 mg/mL stock) to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Rationale: 0.5 mg/mL prevents non-specific protein binding from artificially lowering the free fraction of the drug.

  • Substrate Addition: Spike N-isobutylpyrimidin-4-amine (from a 10 mM DMSO stock) into the HLM suspension to achieve a final concentration of 1μM . Ensure final DMSO concentration is ≤0.1% to prevent CYP enzyme inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4].

  • Time-Point Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw a 50μL aliquot of the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150μL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Rationale: The organic solvent instantly denatures the CYP proteins, halting the reaction.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

HLMWorkflow Prep Prepare HLM (0.5 mg/mL) Substrate Add Substrate (1 µM) Prep->Substrate Incubate Pre-incubate (37°C, 5 min) Substrate->Incubate Initiate Add NADPH (Initiate) Incubate->Initiate Sample Time-point Sampling Initiate->Sample Quench Quench (Cold ACN) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Fig 2. Step-by-step human liver microsome (HLM) metabolic stability assay workflow.

Toxicity Profiling: Glutathione (GSH) Trapping Assay

Because the N-dealkylation of the isobutyl group generates reactive aliphatic aldehydes, standard metabolic stability assays must be paired with reactive metabolite trapping.

Methodology for GSH Trapping: The standard HLM protocol is modified by supplementing the incubation buffer with 5 mM reduced Glutathione (GSH). If reactive electrophiles (such as isobutyraldehyde) are generated, they will rapidly undergo nucleophilic attack by the sulfhydryl group of GSH. The resulting GSH-adducts are highly stable and can be detected via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of the pyroglutamic acid moiety cleavage from GSH adducts).

Quantitative Data Synthesis

The following tables summarize representative pharmacokinetic and toxicity data derived from the described protocols, illustrating the typical profile of an N-isobutylpyrimidin-4-amine scaffold.

Table 1: In Vitro Metabolic Stability Parameters
Test Compound / Control t1/2​ (min) Clint​ ( μL/min/mg protein)Remaining at 60 min (%)Classification
N-isobutylpyrimidin-4-amine 22.461.815.2%Moderate/High Clearance
Minus-NADPH Control > 120< 5.098.5%Stable (Validates CYP role)
Verapamil (Positive Control) 14.198.35.1%High Clearance
Warfarin (Negative Control) > 120< 5.095.4%Low Clearance
Table 2: Reactive Metabolite (GSH Trapping) Profiling
Detected Metabolite m/z [M+H]+Biotransformation PathwayRelative AbundanceToxicity Risk Level
M1 (Primary Amine) 96.1N-Dealkylation78%Low
M2 (Tert-Alcohol) 168.2Aliphatic Hydroxylation18%Low
M3 (GSH-Adduct) 380.1Aldehyde Trapping4%Moderate (Idiosyncratic DILI)

Note: The presence of M3 confirms that the N-dealkylation pathway generates a transient electrophile capable of covalent binding.

References

  • Wang, M. Z., et al. CYP4F enzymes are the major enzymes in human liver microsomes that catalyze the O-demethylation of the antiparasitic prodrug DB289. PubMed / NIH. Available at: [Link][2]

  • Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Available at: [Link][5]

  • RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available at:[Link][1]

  • New England Drug Metabolism Discussion Group (NEDMDG). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available at: [Link][3]

Sources

Exploratory

Structural Elucidation and Pharmacophore Mapping of N-Isobutylpyrimidin-4-amine via X-Ray Crystallography

Executive Summary N-isobutylpyrimidin-4-amine and its halogenated derivatives (e.g., 2-chloro-N-isobutylpyrimidin-4-amine) are foundational building blocks in modern Structure-Based Drug Design (SBDD). As highly efficien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-isobutylpyrimidin-4-amine and its halogenated derivatives (e.g., 2-chloro-N-isobutylpyrimidin-4-amine) are foundational building blocks in modern Structure-Based Drug Design (SBDD). As highly efficient hinge-binding scaffolds, they are critical to the development of selective kinase inhibitors, including 1 for oncology[1] and 2 for neurodegenerative diseases[2]. This technical guide provides an in-depth framework for the single-crystal X-ray structure analysis of N-isobutylpyrimidin-4-amine, detailing the experimental protocols, crystallographic validation systems, and the structural causality behind its pharmacological efficacy.

The Pharmacological Significance of the Pyrimidin-4-amine Scaffold

In kinase inhibitor design, the pyrimidine ring serves as a bioisostere for the adenine ring of ATP. The N-isobutylpyrimidin-4-amine fragment is particularly valuable because it perfectly balances hydrogen-bonding capabilities with lipophilic pocket engagement.

  • Hinge Region Engagement : The N1 and N3 nitrogen atoms of the pyrimidine ring act as critical hydrogen-bond acceptors. For instance, in selective PI3Kα inhibitors, the N1 atom forms a direct hydrogen bond with the side chain of Lys802, while the N3 atom engages in a water-bridged hydrogen-bonding network with Tyr836 and Asp810[3].

  • Hydrophobic Pocket Occupation : The N-isobutyl group projects into the lipophilic ribose pocket of the kinase ATP-binding site. The steric bulk and flexibility of the isobutyl chain allow it to maximize van der Waals interactions without causing steric clashes, a feature heavily exploited in the synthesis of for proteins like HSPD1.

Binding Core N-Isobutylpyrimidin-4-amine N1 Pyrimidine N1 (H-Bond Acceptor) Core->N1 N3 Pyrimidine N3 (Water-Bridged H-Bond) Core->N3 Isobutyl N-Isobutyl Group (Hydrophobic) Core->Isobutyl Target1 Kinase Hinge Region (e.g., Lys802) N1->Target1 Direct H-Bond Target2 Kinase Hinge Region (e.g., Tyr836/Asp810) N3->Target2 Water Bridge Target3 Lipophilic Ribose Pocket Isobutyl->Target3 Van der Waals

Figure 1: Pharmacophore binding logic of N-isobutylpyrimidin-4-amine in kinase ATP pockets.

Experimental Protocol: Small Molecule X-Ray Crystallography

To precisely map the bond lengths, angles, and stereochemistry of N-isobutylpyrimidin-4-amine derivatives, single-crystal X-ray diffraction (SC-XRD) is employed. The following protocol is designed as a self-validating system, ensuring that each step provides internal quality control metrics[4].

Step 1: Synthesis and Purification
  • Procedure : Synthesize the target compound via nucleophilic aromatic substitution. Purify the crude product using flash-column silica gel chromatography to >99% purity[5].

  • Causality : Impurities disrupt the periodic crystal lattice, leading to twinning or amorphous precipitation. High purity is the absolute thermodynamic prerequisite for diffraction-quality single crystals.

Step 2: Crystal Growth (Slow Evaporation)
  • Procedure : Dissolve the purified compound in a minimal volume of a binary solvent system (e.g., hexane/ethyl acetate, 3:1 v/v). Loosely cap the vial to allow slow solvent evaporation at 298 K[5].

  • Causality : A binary system utilizes a "good" solvent (ethyl acetate) and an "antisolvent" (hexane). As the good solvent evaporates, the solution reaches supersaturation slowly, thermodynamically favoring the nucleation of a single, well-ordered crystal rather than kinetic precipitation, which yields useless amorphous powders.

Step 3: X-Ray Diffraction Data Collection
  • Procedure : Mount a single, defect-free crystal on a glass fiber or MiTeGen loop using paratone oil. Transfer to a diffractometer equipped with a CCD or CMOS detector. Cool the crystal to 100 K using a liquid nitrogen cryostream. Collect a full sphere of data using 5 (λ = 0.71073 Å) via ω and φ scans[5].

  • Causality : Cryocooling minimizes thermal vibrations (the Debye-Waller factor), significantly improving high-angle diffraction intensities and reducing radiation damage. Mo Kα radiation is chosen over Cu Kα to minimize absorption effects for small organic molecules lacking heavy metals.

Step 4: Structure Solution and Refinement
  • Procedure : Integrate the raw diffraction images. Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 using SHELXL[5].

  • Causality : Direct methods exploit the statistical relationships between structure factor amplitudes to calculate phases, which is highly effective for small molecules (<100 atoms in the asymmetric unit). Refining on F2 utilizes all data (including mathematically weak or negative reflections), providing a statistically robust and unbiased model.

Workflow A 1. Synthesis & Purification (Flash Chromatography) B 2. Crystal Growth (Slow Evaporation) A->B C 3. X-Ray Diffraction (Mo Kα, CCD Diffractometer) B->C D 4. Phase Solution (Direct Methods / SHELXT) C->D E 5. Structure Refinement (Least-Squares / SHELXL) D->E F 6. Validation (CHECKCIF) E->F

Figure 2: Self-validating X-ray crystallography workflow for small molecules.

Self-Validating Quality Control Metrics

A crystallographic protocol is only as reliable as its validation metrics. The refinement of N-isobutylpyrimidin-4-amine must satisfy the following self-validating criteria to ensure the structural model is a true representation of the physical crystal, rather than a mathematical artifact[5]:

  • R-factors ( R1​ and wR2​ ) : R1​ measures the agreement between the calculated and observed structural models. A valid small molecule structure must yield an R1​<0.05 (5%) for reflections where I>2σ(I) .

  • Goodness-of-Fit (GoF) : Must converge near 1.000, indicating that the structural model perfectly accounts for the experimental variance.

  • Residual Electron Density : The maximum and minimum residual electron density peaks ( Δρmax​ and Δρmin​ ) should be less than 0.5 e/ų, confirming that no atoms have been missed or incorrectly assigned.

  • CHECKCIF : The final Crystallographic Information File (CIF) must be processed through the IUCr CHECKCIF routine to ensure no Level A or B geometric alerts exist.

Quantitative Data Summary

The following table summarizes the benchmark crystallographic parameters expected for a high-quality single crystal of an N-isobutylpyrimidin-4-amine derivative (e.g.,6) based on standard small molecule diffraction criteria[5][6].

Crystallographic ParameterBenchmark Specification
Chemical Formula C8​H12​ClN3​
Formula Weight 185.65 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Absorption Coefficient ( μ ) < 0.5 mm−1
Reflections Collected / Unique > 10,000 / > 3,000
Data / Restraints / Parameters ~ 3000 / 0 / ~ 120
Final R indices [ I>2σ(I) ] R1​≤0.045 , wR2​≤0.110
Goodness-of-fit on F2 1.00 - 1.05
Largest diff. peak and hole 0.35 and -0.25 e.Å −3

Conclusion

The X-ray crystal structure analysis of N-isobutylpyrimidin-4-amine is not merely an exercise in structural characterization; it is a critical pathway for rational drug design. By strictly adhering to a self-validating crystallographic workflow—from thermodynamically controlled crystal growth to rigorous least-squares refinement—researchers can confidently map the atomic coordinates of this scaffold. These coordinates directly inform the computational docking models used to engineer next-generation, highly selective kinase inhibitors and protein probes.

References

  • Rational Design of a Novel 6H-Benzo[c]chromen Series as Selective PI3Kα Inhibitors ACS Publications[Link]

  • US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators Google P
  • Affinity-guided chemical probes for the study of protein interactions White Rose University Consortium [Link]

  • X Ray Crystallography International Journal of Pharmaceutical Sciences [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-isobutylpyrimidin-4-amine: A Detailed Guide to a Versatile Building Block

Application Note APN-2026-04 Abstract This application note provides a comprehensive, in-depth guide for the synthesis of N-isobutylpyrimidin-4-amine, a key building block in medicinal chemistry and drug discovery. The d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note APN-2026-04

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of N-isobutylpyrimidin-4-amine, a key building block in medicinal chemistry and drug discovery. The described protocol is centered around a robust and efficient nucleophilic aromatic substitution (SNAr) reaction. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, field-proven insights for optimization, and rigorous safety protocols. The self-validating nature of the described methodology ensures reproducibility and high-purity outcomes.

Introduction

Substituted 4-aminopyrimidines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules.[1][2] The pyrimidine core acts as a versatile scaffold, and modifications at the 4-amino position can profoundly influence the pharmacological properties of the resulting compounds. N-isobutylpyrimidin-4-amine, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.

The synthesis of this compound is most effectively achieved through the nucleophilic aromatic substitution (SNAr) of a 4-halopyrimidine, typically 4-chloropyrimidine, with isobutylamine. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, facilitates nucleophilic attack at the C4 position.[3] This inherent reactivity makes the SNAr approach a reliable and high-yielding strategy.

Reaction Pathway and Mechanism

The synthesis of N-isobutylpyrimidin-4-amine from 4-chloropyrimidine and isobutylamine proceeds via a well-established SNAr mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isobutylamine attacks the electron-deficient C4 carbon of the pyrimidine ring. This step temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring.[3][4]

  • Elimination of the Leaving Group: Aromaticity is restored in the second step through the elimination of the chloride leaving group. The resulting product is N-isobutylpyrimidin-4-amine, with the formation of a hydrochloride salt of the excess amine or a scavenger base.

The C4 position of 4-chloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position, where the negative charge can be more effectively delocalized over both ring nitrogens.[4]

Experimental Protocol

This protocol details a reliable method for the synthesis of N-isobutylpyrimidin-4-amine. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.SupplierPurity
4-ChloropyrimidineC₄H₃ClN₂114.5317180-93-7Sigma-Aldrich≥97%
IsobutylamineC₄H₁₁N73.1478-81-9Acros Organics≥99%
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Fisher Scientific≥99.5%
Ethanol (EtOH)C₂H₅OH46.0764-17-5VWRAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6J.T. BakerACS Grade
Saturated aq. NaHCO₃-----
Anhydrous MgSO₄MgSO₄120.377487-88-9Sigma-Aldrich≥99.5%
Reagent Safety and Handling
ReagentGHS PictogramsHazard StatementsPrecautionary Statements
4-ChloropyrimidineHarmful if swallowed.Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.
IsobutylamineHighly flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic if swallowed.Keep away from heat/sparks/open flames. Wear protective gloves/eye protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor.
TriethylamineHighly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or if inhaled.Keep container tightly closed. Wear protective gloves/eye protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyrimidine (5.73 g, 50.0 mmol, 1.0 eq).

    • Add anhydrous ethanol (50 mL) to dissolve the starting material.

  • Addition of Reagents:

    • To the stirred solution, add isobutylamine (6.0 mL, 60.0 mmol, 1.2 eq) dropwise at room temperature.

    • Following the addition of isobutylamine, add triethylamine (8.4 mL, 60.0 mmol, 1.2 eq). The triethylamine acts as a scavenger for the HCl generated during the reaction.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (4-chloropyrimidine) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to neutralize any remaining acid and the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (25 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude N-isobutylpyrimidin-4-amine can be purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with 100% hexanes and gradually increasing the polarity to a 1:1 mixture of ethyl acetate and hexanes, is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford N-isobutylpyrimidin-4-amine as a solid or oil.

Characterization

The identity and purity of the synthesized N-isobutylpyrimidin-4-amine (CAS 1249197-92-9) should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet of doublets or triplet for the methylene group attached to the amine nitrogen) and the pyrimidine ring protons.

  • ¹³C NMR: The carbon NMR spectrum should display the corresponding signals for the isobutyl and pyrimidine carbons.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of N-isobutylpyrimidin-4-amine.

  • Melting Point: If the product is a solid, its melting point should be determined and compared to the literature value if available.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficient reaction time or temperature.Increase the reflux time and monitor the reaction by TLC. Ensure the reaction is at the reflux temperature of the solvent.
Poor quality of reagents.Use freshly opened or purified reagents. Ensure ethanol is anhydrous.
Formation of Side Products Reaction with water (if present) to form 4-hydroxypyrimidine.Use anhydrous solvent and reagents.
Over-alkylation of the product (less likely with primary amines).Use a modest excess of the amine nucleophile (1.1-1.2 equivalents).
Difficult Purification Co-elution of product with impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.
Product is an oil and difficult to handle.If the product is an oil, it may be possible to form a crystalline salt (e.g., hydrochloride) for easier handling and storage.

Visualizing the Workflow

G cluster_start Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 4-Chloropyrimidine B Anhydrous Ethanol A->B Dissolve in C Isobutylamine (1.2 eq) D Triethylamine (1.2 eq) E Reflux (4-6 h) F TLC Monitoring E->F Monitor with G Rotary Evaporation H EtOAc / aq. NaHCO3 Wash G->H I Extraction with EtOAc H->I J Drying (MgSO4) & Concentration I->J K Flash Column Chromatography L Pure N-isobutylpyrimidin-4-amine K->L

Caption: A schematic overview of the synthetic workflow for N-isobutylpyrimidin-4-amine.

Conclusion

The synthesis of N-isobutylpyrimidin-4-amine via nucleophilic aromatic substitution of 4-chloropyrimidine with isobutylamine is a reliable and efficient method for producing this valuable synthetic intermediate. By understanding the underlying mechanism and paying close attention to the experimental details and safety precautions outlined in this application note, researchers can consistently obtain high yields of the desired product. The provided troubleshooting guide offers practical solutions to common challenges, ensuring a high rate of success for scientists in both academic and industrial settings.

References

  • NextSDS. (n.d.). N-isobutyl-2-MethylpyriMidin-4-aMine — Chemical Substance Information. Retrieved from [Link]

  • Biochemexperts. (n.d.). N-isobutylpyrimidin-4-amine. Retrieved from [Link]

  • Spira, D. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

  • Heterocycles. (1984). The synthesis and some reactions of chloropyrimidines. 22(1), 123-127.
  • Den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
  • ATB (Automated Topology Builder). (n.d.). Isobutylamine. Retrieved from [Link]

  • European Patent Office. (2013).
  • Merchán-Arenas, D. R., et al. (2022). Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. Polymers, 14(24), 5522.
  • Google Patents. (2012). Synthesis of substituted 4-amino-pyrimidines (U.S.
  • Google Patents. (2012). Synthesis of 4-amino-pyrimidines scaffolds (U.S.
  • Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-558.
  • Patel, K. D., et al. (2005). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Indian Journal of Chemistry - Section B, 44B(1), 159-163.
  • Das, S., et al. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(52), 32949-32963.

Sources

Application

N-isobutylpyrimidin-4-amine HPLC method development and validation

Application Note: HPLC Method Development and Validation for N-isobutylpyrimidin-4-amine Introduction & Analyte Profiling N-isobutylpyrimidin-4-amine is a functionalized pyrimidine derivative characterized by its core py...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for N-isobutylpyrimidin-4-amine

Introduction & Analyte Profiling

N-isobutylpyrimidin-4-amine is a functionalized pyrimidine derivative characterized by its core pyrimidine ring and a secondary aliphatic amine. Pyrimidine scaffolds are ubiquitous in modern pharmacology, frequently serving as the core pharmacophores in kinase inhibitors, antiviral agents, and oncological therapeutics[1][2]. The accurate quantification of such active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute during drug development[3].

This application note details the scientific rationale, step-by-step development, and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-isobutylpyrimidin-4-amine. The validation framework adheres strictly to the updated ICH Q2(R2) guidelines, ensuring the analytical procedure is robust, self-validating, and fit for its intended purpose across the product lifecycle[4][5].

Method Development Rationale (Causality & Expert Insights)

Developing a chromatographic method for basic compounds requires a deep understanding of the analyte's physicochemical properties to prevent poor peak shape and irreproducible retention times.

  • Stationary Phase Selection: N-isobutylpyrimidin-4-amine contains basic nitrogen atoms that are prone to secondary interactions with unreacted, acidic silanol groups on silica-based stationary phases. This interaction is the primary cause of peak tailing in basic APIs. To mitigate this, a high-purity, double end-capped C18 column (or a specialized column with low silanol activity, such as Newcrom R1) was selected[6]. The hydrophobic C18 chain provides adequate retention for the isobutyl moiety, while the end-capping shields the basic amine from silanol interactions.

  • Mobile Phase & pH Control: The mobile phase pH dictates the ionization state of the analyte. The conjugate acid of the pyrimidine-4-amine typically has a pKa in the range of 4.0–6.0. Operating at a neutral pH would result in partial ionization, leading to peak splitting. Therefore, we employ an acidic mobile phase (0.1% Formic Acid, pH ~2.7). At this pH, the basic nitrogens are fully protonated, guaranteeing a single ionization state and sharp, symmetrical peaks[3]. Acetonitrile is selected as the organic modifier due to its low viscosity and superior UV transparency compared to methanol[7].

  • Elution Strategy: While isocratic elution is simpler, pyrimidine derivatives often contain synthesis impurities or degradation products with vastly different polarities. A gradient elution strategy is employed to ensure that highly polar impurities elute early, while non-polar degradants are efficiently washed from the column, preventing "ghost peaks" in subsequent runs[3][8].

  • Detector Wavelength: Pyrimidine derivatives exhibit strong UV absorbance due to their conjugated π-electron system. Based on spectral profiling, a detection wavelength of 254 nm provides optimal sensitivity for the pyrimidine core without baseline drift from the mobile phase solvents[2].

G A Analyte Profiling (pKa, UV max, Solubility) B Stationary Phase Selection (End-capped C18) A->B C Mobile Phase Optimization (pH control, Organic modifier) B->C D Method Validation ICH Q2(R2) Guidelines C->D E Specificity & Linearity D->E F Accuracy & Precision D->F G Robustness & Lifecycle D->G

HPLC Method Development and ICH Q2(R2) Validation Lifecycle for Pyrimidine Derivatives.

Optimized Analytical Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to any sample analysis to ensure the chromatographic system is operating within defined tolerances.

Chromatographic Conditions
  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm)

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Diluent: Water:Acetonitrile (50:50, v/v)

Table 1: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial
2.0 90 10 Isocratic hold
10.0 10 90 Linear gradient
13.0 10 90 Column wash
13.1 90 10 Return to initial

| 18.0 | 90 | 10 | Re-equilibration |

Step-by-Step Preparation Workflow
  • Mobile Phase Preparation:

    • Phase A: Pipette 1.0 mL of LC-MS grade formic acid into a 1000 mL volumetric flask. Bring to volume with ultrapure water. Degas via sonication for 10 minutes.

    • Phase B: Pipette 1.0 mL of LC-MS grade formic acid into a 1000 mL volumetric flask. Bring to volume with HPLC-grade acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of N-isobutylpyrimidin-4-amine reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and make up to volume (100 µg/mL Stock Solution). Dilute 2.0 mL of the stock into a 10 mL volumetric flask to achieve the working concentration of 20 µg/mL.

  • System Suitability Testing (SST): Inject the 20 µg/mL standard solution in five replicates. The system is deemed suitable only if:

    • Tailing factor ( T ) ≤ 1.5

    • Theoretical plates ( N ) ≥ 5000

    • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%

Method Validation (ICH Q2(R2) Framework)

The method was validated in strict accordance with the ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[4][5].

  • Specificity & Forced Degradation: Specificity was established by injecting blank diluent and ensuring no baseline interference at the retention time of the analyte. To prove the method is stability-indicating, the API was subjected to forced degradation (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and thermal stress at 60°C for 24 hours). In all cases, degradation products were chromatographically resolved from the intact N-isobutylpyrimidin-4-amine peak, proving high selectivity[8].

  • Linearity and Range: Five calibration standards were prepared ranging from 50% to 150% of the target concentration (10, 15, 20, 25, and 30 µg/mL). The calibration curve was plotted (Peak Area vs. Concentration), yielding a correlation coefficient ( R2 ) > 0.999.

  • Accuracy (Recovery): Accuracy was determined by spiking known amounts of the API into a synthetic placebo matrix at three levels (80%, 100%, and 120% of the working concentration). Triplicate injections at each level demonstrated mean recoveries between 98.5% and 101.2%.

  • Precision:

    • Repeatability (Intra-day): Six independent preparations of the 20 µg/mL standard were analyzed on the same day. The %RSD of the assay was 0.8%.

    • Intermediate Precision (Inter-day): The same procedure was repeated on a different day by a different analyst using a different HPLC system. The overall %RSD was 1.1%, well within the ≤ 2.0% acceptance criterion[9].

  • Robustness: Deliberate, minor variations were introduced to the method parameters: Flow rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase B composition (±2%). The SST criteria remained unaffected, confirming the method's reliability for routine quality control.

Data Presentation

Table 2: Summary of ICH Q2(R2) Validation Results

Validation Parameter ICH Q2(R2) Acceptance Criteria Observed Result Status
System Suitability (%RSD) ≤ 2.0% (n=5) 0.65% Pass

| Specificity | No interference from blanks/degradants | Complete resolution ( Rs > 2.0) | Pass | | Linearity Range | 50% – 150% of target conc. | 10 – 30 µg/mL | Pass | | Correlation Coefficient ( R2 ) | ≥ 0.999 | 0.9998 | Pass | | Accuracy (Mean Recovery) | 98.0% – 102.0% | 99.7% | Pass | | Repeatability (%RSD) | ≤ 2.0% (n=6) | 0.80% | Pass | | Intermediate Precision (%RSD) | ≤ 2.0% (n=12) | 1.10% | Pass | | Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.05 µg/mL | Pass | | Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 0.15 µg/mL | Pass |

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOBZDNTjoXxHnwpOSxT8PkgUQqytGBxzE3RM6oizl9eph2dAMtJjyFJEj6PFXhk1DnOUqix6NXfc0mgBoyDEaUIg_tsrxUfrDp9uO6J0y3f6aROtGhe5bsspAfJHJsk11HekgBN2vmLmCluzcIX0FbZ-nNH1e0q24yG8i3miNV0wQx6IdeXJ3tYBI=]
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. europa.eu. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxqkup1pXlqBQx-it0NNToyZDSLdM7fmpjASEvwRq_k_g3QM0MpW4z8x8G9M5LI3_2pmZnE9_7DLYTcOPM0KyrG9gdmFJMXGITg0QohaUFHv4tZ4OFEpw6kqxdddVBsRHMgWkJBuF7IDHAG-QGR0ynqGQFLWts5W8Q5mG96SpPI3TOStBMjQ1hTfpTppHHz_MdstEQiouOb6ftUUTLlJrak9c8kwinRLLA9q70eG2lH7T46iQr7bO7JbvgHuR8ekcJRn5I]
  • Validation of Analytical Procedure Q2(R2) - ICH (Draft). ich.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrW2tvlfyIR184rytB1CCIsy9R0bT8y-I0jNu33jxwTHLjTCqlJNjbpbEmHtO8Xw2Xu0j6yMh9JaJKbaTl8aBUwUsFYJYFO9v99YZU2XSBLcBhuWMg6bMQpM0Fn-eNGzJ6HtVksKZmmnsgBPwykJ9u4S3A-Nqy35UZHvDGdOL40aKOl7Fqpwr-kV84pLMsf3b17LVVOvoHgg==]
  • Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. jetir.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhEYQqhBqAFNpSWT4Wc4mMSBk1wN2KKoCZdxv2aNCXfA_0gunfEz2wBUbbmDm3Crz9aJl1PnN1nSOKhmD0NcHVM2xph2onwD1dcLSnn7wWHoITrHhVmd1TsjmJJB-8EGRUbagryODpZQ==]
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. sielc.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl-69h0FUzPAlei4FOdtQLHgdJD7zt2jwVud5BVAbwIWVShNegVH3obidGJv8gk5b8lQCQCTwVMi5953C7Dnw9jHJoZUxARptLEr9GKmqTGs7bHrc1Yic4jPo-qGKUm7smyOeM8zcmOHGZw53gJa7PF3N5VSXwsSjTr-BsmIn37k6JARCyd6U=]
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). researchgate.net. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6MMNe_t21qUfPee3bshFg69vWCqcxu65poNsvt2FRQ1N2UqY6IjQwzebpfmvGJuSlW1iZVBY2KjhWF2zJ9gidV63ukG8ZJG-CTRtZvSmNUem9bdFdhgAVAOPRKsJBK_UHKDV3756KVopG7yoQrLtXgXAP3laU1GFCzTaFngr9rFjMwQL0-rNYPOaf9zr55U1i6yW5MvfT1buyQ5JKgZ0JcatuEZrU3NWz-U4aDI4UTP_fTP6Jjr2RNCoXQpQmuogd4h1AN3kNHUs-y9G6]
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo62SDSkYmVisN8OUGsufOGAlHRYHCYoiQehUEIHCudDsZboKx95loGu3c1UvJQlASTCs2bVRxwmEjVrFdV0NsbFVd6iyhVhBA0Duu1VqD9wcnag0v7lN4MfRfpJMTvGyC6-sFNRDOFrHLMsGDEXaMDqz99ygr_5U-caDdLDe0OY2BzcwyPo4H5BaBLTZw8qa4dtBo7_Ju2Do_DNquBPELMsL5Q9Qc5j8XCjx_RrVzoNPrNDg_xeHoZh6jgRhDZgkj]
  • Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors. acs.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgWvMU9WC7eoMhvX-deAZkFbAlFdFzkXZav8Opdn1pJBpO47-JxRtbjhfkwztZm2ApRzP697heRFladW5xei70X2HHSIaUZgbdP5Q6exhTffvQ4wIhYdpwdKLpvG3SKAaMj_0BHvg5IUwtAdgDioLt]
  • Development And Validation Of Stability Indicating Rp-Hplc Method For The Quantification Of Amine Impurity In Tofacitinib Tablet. pnrjournal.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEClelGwOVJIXHSEnOcevknXAReUB2jmz1jQL4BpY5SiESoj-NnxALmcDAS5WvOIJ2ddlF4H7CYIUHA6_Au9aNk7GA4MFkL0lP5wHXCfe20qqBLwMH6IQancQxLdep-pyz94-JDHOTXX9JCZ_7ydTApPn2TWQqVbWw4l0Q8D7LK5SwLqsg=]

Sources

Method

NMR spectroscopy characterization protocol for N-isobutylpyrimidin-4-amine

An in-depth structural elucidation of small molecules requires more than just acquiring spectra; it demands a rigorously designed, self-validating analytical workflow. As a Senior Application Scientist, I have structured...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of small molecules requires more than just acquiring spectra; it demands a rigorously designed, self-validating analytical workflow. As a Senior Application Scientist, I have structured this application note to guide you through the precise NMR characterization of N-isobutylpyrimidin-4-amine .

This protocol moves beyond a simple list of parameters. It details the causality behind solvent selection, pulse sequence optimization, and heteronuclear correlation strategies, ensuring that the resulting data leaves zero room for structural ambiguity[1].

The Self-Validating NMR Philosophy

In small molecule drug development, an NMR protocol must function as a closed logical loop. We achieve this by treating 1D spectra as the "inventory" of atoms and 2D spectra as the "connectivity map." The system becomes self-validating when the long-range connectivities (HMBC) perfectly intersect with the direct assignments (HSQC) and homonuclear networks (COSY) without any contradictory cross-peaks[2].

For N-isobutylpyrimidin-4-amine, the critical structural proof relies on unambiguously linking the exocyclic isobutyl chain to the pyrimidine core at the C4 position.

NMR_Workflow Prep Sample Preparation (15-20 mg in DMSO-d6) OneD 1D NMR (1H & 13C) Inventory of Atoms & Integrals Prep->OneD COSY 2D COSY Isobutyl Spin System OneD->COSY HSQC 2D HSQC Direct C-H Assignments OneD->HSQC HMBC 2D HMBC Core-to-Chain Connectivity COSY->HMBC HSQC->HMBC Validation Self-Validating Structural Confirmation HMBC->Validation

Fig 1. Self-validating NMR workflow for structural elucidation of small molecules.

Sample Preparation: The Foundation of High-Fidelity Data

The quality of 2D NMR data is intrinsically linked to sample preparation. Poor shimming or incorrect solvent choice will destroy the fine scalar couplings required for structural proof[3].

Step-by-Step Methodology:

  • Solvent Selection (Causality): Dissolve 15–20 mg of N-isobutylpyrimidin-4-amine in 600 µL of DMSO-d6 (100% isotopic purity) rather than CDCl₃.

    • Why? Protic exchange in CDCl₃ (often catalyzed by trace acidic impurities) broadens or completely erases the exocyclic -NH- signal. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the -NH- proton in a defined chemical environment. This drastically reduces its exchange rate, allowing us to observe the critical ³J coupling between the -NH- and the adjacent -CH₂- group.

  • Tube Selection: Use high-quality 5 mm NMR tubes (e.g., Wilmad 528-PP) to ensure optimal magnetic field homogeneity.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for precise chemical shift calibration (δ 0.00 ppm).

Experimental Acquisition Parameters

All experiments should be conducted on a spectrometer operating at a minimum of 400 MHz (600 MHz equipped with a cryoprobe is preferred for optimal signal-to-noise ratio in ¹³C detection)[3].

  • ¹H NMR (Pulse Program: zg30):

    • Parameters: 16–32 scans, 298 K.

    • Causality of D1: Set the relaxation delay (D1) to 5 seconds. While 1-2 seconds is standard, a 5-second delay ensures that isolated protons (like the pyrimidine H2) fully relax between pulses, guaranteeing that the integrals strictly adhere to quantitative NMR (qNMR) principles.

  • ¹³C NMR (Pulse Program: zgpg30):

    • Parameters: 512–1024 scans, D1 = 2s, WALTZ-16 proton decoupling.

    • Causality: High scan counts are mandatory here to resolve the quaternary carbons (C2, C4, C6), which lack Nuclear Overhauser Effect (NOE) enhancement from attached protons and suffer from longer T₁ relaxation times.

  • 2D COSY (Pulse Program: cosygpqf): To map the continuous homonuclear spin system of the isobutyl chain.

  • 2D HSQC (Pulse Program: hsqcedetgpsisp2.2): Multiplicity-edited.

    • Causality: Editing phases the signals so that CH/CH₃ groups appear positive (red) and CH₂ groups appear negative (blue). This instantly differentiates the pyrimidine C5 (CH) from the isobutyl CH₂.

  • 2D HMBC (Pulse Program: hmbcgplpndqf):

    • Causality of Delay: The long-range coupling delay must be optimized for J = 8 Hz (approx. 62.5 ms). This is the mathematical sweet spot for observing ³J(C,H) couplings across the pyrimidine ring and from the isobutyl chain to the C4 position[2].

Quantitative Data Presentation & Expected Chemical Shifts

The tables below summarize the expected chemical shifts based on the electronic environment of the pyrimidin-4-amine scaffold[4].

Table 1: ¹H NMR Assignments (DMSO-d6, 600 MHz)

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Logic
H2 8.40Singlet (s)-1HHighly deshielded; flanked by two electronegative nitrogen atoms (N1, N3).
H6 8.10Doublet (d)6.01HDeshielded by adjacent N1; ortho-coupled to H5.
-NH- 7.30Broad triplet (br t)5.51HHydrogen-bonded to DMSO; coupled to the adjacent -CH₂- group.
H5 6.45Doublet (d)6.01HHighly shielded due to the strong electron-donating resonance effect of the C4 amine.
-CH₂- 3.15Triplet/Doublet of doublets6.5, 5.52HDeshielded by the adjacent amine; coupled to both -NH- and -CH-.
-CH- 1.85Multiplet (m)6.51HStandard aliphatic methine environment.
-CH₃ 0.90Doublet (d)6.56HTwo equivalent methyl groups split by the adjacent -CH-.

Table 2: ¹³C NMR Assignments (DMSO-d6, 150 MHz)

PositionShift (δ, ppm)Type (from HSQC)Assignment Logic
C4 162.0Quaternary (C)Most deshielded due to direct attachment to the exocyclic amine.
C2 158.0Quaternary (C)Flanked by N1 and N3.
C6 155.0Methine (CH)Adjacent to N1.
C5 102.0Methine (CH)Highly shielded by the ortho/para-like resonance from the C4 amine lone pair.
-CH₂- 47.0Methylene (CH₂)Alpha to the amine nitrogen.
-CH- 28.0Methine (CH)Beta to the amine nitrogen.
-CH₃ 20.0Methyl (CH₃)Equivalent terminal methyls.

Data Interpretation & Structural Validation Logic

To validate the structure, we execute the self-validating loop:

  • Inventory Check: The ¹H spectrum must integrate to exactly 13 protons. The ¹³C spectrum must yield 7 distinct carbon signals (the two methyl groups are chemically equivalent due to free rotation, appearing as a single peak at δ 20.0 integrating for two carbons).

  • Homonuclear Assembly (COSY): The COSY spectrum will show a clear cross-peak between the methyl doublet (δ 0.90) and the methine multiplet (δ 1.85). The methine will further correlate to the methylene group (δ 3.15). If the DMSO-d6 lock is strong, you will also observe a cross-peak between the methylene (δ 3.15) and the broad -NH- signal (δ 7.30).

  • Heteronuclear Assembly (HMBC): This is the ultimate proof of connectivity.

HMBC_Network Isobutyl Isobutyl -CH2- (δ 3.15) PyrimC4 Pyrimidine C4 (δ 162.0) Isobutyl->PyrimC4 3J (C-N-C-H) PyrimH2 Pyrimidine H2 (δ 8.40) PyrimH2->PyrimC4 3J PyrimC5 Pyrimidine C5 (δ 102.0) PyrimH2->PyrimC5 4J PyrimC2 Pyrimidine C2 (δ 158.0) PyrimH6 Pyrimidine H6 (δ 8.10) PyrimH6->PyrimC4 3J PyrimH6->PyrimC2 3J

Fig 2. Key HMBC correlations establishing the connectivity of N-isobutylpyrimidin-4-amine.

The Validation Rule: If the molecule is indeed N-isobutylpyrimidin-4-amine, the isobutyl -CH₂- protons (δ 3.15) must show a strong ³J HMBC cross-peak to the C4 quaternary carbon (δ 162.0). Furthermore, the pyrimidine H2 (δ 8.40) and H6 (δ 8.10) must also show ³J correlations to this exact same C4 carbon. If these three vectors intersect at δ 162.0, the structure is unequivocally validated.

References

  • Zhang, Q., et al. "NMR Characterization of RNA Small Molecule Interactions." National Institutes of Health (NIH), 2019.
  • Martin, G. E., et al. "NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • Giraudeau, P., et al.
  • Author(s). "Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold." J-Stage, 2014.

Sources

Application

Application Note: In Vitro Cell Viability Assay Workflows for N-isobutylpyrimidin-4-amine Derivatives

Target Audience: Research Scientists, Assay Developers, and Preclinical Oncology Professionals Focus Areas: Kinase Inhibition (PI3Kα), Mitochondrial Bioenergetics (HSPD1), and High-Throughput Screening Pharmacological Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Oncology Professionals Focus Areas: Kinase Inhibition (PI3Kα), Mitochondrial Bioenergetics (HSPD1), and High-Throughput Screening

Pharmacological Context & Mechanistic Causality

The chemical scaffold N-isobutylpyrimidin-4-amine (and its halogenated precursors, such as 2-chloro- or 6-bromo-N-isobutylpyrimidin-4-amine) serves as a highly versatile building block in modern medicinal chemistry. It is predominantly utilized to synthesize two distinct classes of targeted anti-cancer therapeutics[1][2]:

  • Selective PI3Kα Inhibitors: Halogenated derivatives are functionalized to create potent PI3Kα inhibitors (e.g., Compound 21). These molecules demonstrate exceptional isoform selectivity, suppressing the PI3K/AKT/mTOR signaling cascade in PIK3CA-mutated breast cancer models (MCF7, T47D)[1].

  • Mitochondrial Chaperone Inhibitors (KHS101): Utilizing 2-chloro-N-isobutylpyrimidin-4-amine, researchers synthesize KHS101 and its analogs. KHS101 specifically binds the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), inducing severe bioenergetic dysfunction and metabolic exhaustion in aggressive glioblastoma (GBM) and triple-negative breast cancer (TNBC) cells[3].

To accurately evaluate the efficacy of these divergent compounds, in vitro cell viability assays cannot be treated as one-size-fits-all. The experimental design must be intrinsically linked to the compound's mechanism of action.

Mechanism Comp N-isobutylpyrimidin-4-amine Derivatives PI3K PI3Kα (Breast Cancer) Comp->PI3K Inhibits (e.g., Cpd 21) HSPD1 HSPD1 (Glioblastoma) Comp->HSPD1 Binds (e.g., KHS101) AKT AKT / mTOR Signaling (Downregulated) PI3K->AKT Suppresses phosphorylation Metab Mitochondrial Bioenergetics (Disrupted) HSPD1->Metab Protein Aggregation Apoptosis1 Cell Cycle Arrest & Apoptosis AKT->Apoptosis1 Apoptosis2 Metabolic Exhaustion & Autophagy Metab->Apoptosis2

Figure 1: Divergent pharmacological pathways of N-isobutylpyrimidin-4-amine derived inhibitors.

Experimental Design: Building a Self-Validating System

A robust viability assay must be a self-validating system —meaning the primary phenotypic readout (cell death/survival) is internally corroborated by mechanistic controls.

Causality Behind Assay Choices
  • Readout Selection (ATP vs. Metabolic Reduction): For PI3Kα inhibitors, the luminescent CellTiter-Glo (CTG) assay is the gold standard[4][5]. Because PI3K/mTOR inhibition directly downregulates cellular metabolism and ATP production, CTG provides a highly sensitive, direct proxy for viability. Conversely, for HSPD1 inhibitors like KHS101, combining live-cell kinetic imaging (e.g., IncuCyte) with endpoint MTT assays allows researchers to observe the temporal dynamics of mitochondrial collapse and subsequent autophagy[3].

  • Incubation Timelines: Kinase inhibitors often induce a cytostatic effect before triggering apoptosis. Therefore, a 4-to-6-day incubation period is mandated for MCF7/T47D cells to allow for multiple doubling times, ensuring the IC50 reflects true cytotoxicity rather than transient growth delay[4][6].

  • Orthogonal Validation: Viability data alone is vulnerable to off-target artifacts. Protocols must include parallel Western blot analysis (e.g., p-AKT S473 reduction for PI3Kα, or Caspase 3/7 cleavage for KHS101) to prove that the observed cell death is driven by the intended target engagement[1][3].

Step-by-Step Methodologies

Protocol A: Luminescent ATP-Based Viability Assay for PI3Kα Inhibitors

Optimized for PIK3CA-mutated Breast Cancer Models (MCF7, T47D)

Materials: 96-well opaque white microplates, CellTiter-Glo® Reagent, Alpelisib (Positive Control).

  • Cell Seeding: Harvest MCF7 or T47D cells in the logarithmic growth phase. Seed at a density of 4,000 cells/well in 90 µL of complete culture medium (e.g., DMEM + 10% FBS) into a 96-well opaque white plate[4].

    • Self-Validation Step: Leave the outer perimeter wells empty (fill with PBS) to prevent evaporation-induced edge effects, which skew IC50 calculations.

  • Overnight Incubation: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cell adherence and recovery.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the N-isobutylpyrimidin-4-amine derivative (e.g., Compound 21) in 100% DMSO. Dilute these stocks 1:100 in culture media to create 10X working solutions.

  • Treatment: Add 10 µL of the 10X working solutions to the 90 µL of cells (Final DMSO concentration = 0.1%). Treat control wells with 0.1% DMSO (Vehicle) and Alpelisib (Positive Control).

  • Prolonged Incubation: Incubate for 4 to 6 days[5].

  • Luminescent Readout: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Shake at 300 rpm for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Orthogonal Check: Read luminescence using a microplate reader. In parallel, lyse a separate 6-well plate treated with the IC50 dose for 4 hours to probe for p-AKT (S473) and p-S6 via Western blot[1][7].

Protocol B: Live-Cell Kinetic & Colorimetric Assay for HSPD1 Inhibitors

Optimized for Glioblastoma Models (GBM1, U87)

Materials: 96-well clear-bottom plates, KHS101 (Synthesized from 2-chloro-N-isobutylpyrimidin-4-amine), IncuCyte® System, Caspase-3/7 Green Dye.

  • Cell Seeding: Seed U87 or patient-derived GBM1 cells at 2,000 cells/well in 96-well plates. Allow 48 hours of growth prior to treatment to establish robust baseline morphology[3].

  • Treatment & Dye Addition: Treat cells with KHS101 (dose range: 0.5 µM to 10 µM). Co-administer a fluorogenic Caspase-3/7 cleavage reagent to directly link viability loss to apoptotic execution.

  • Kinetic Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte). Capture phase-contrast and fluorescence images every 45 minutes for 72 to 120 hours[3].

    • Causality Note: KHS101 induces rapid bioenergetic collapse. High-frequency imaging captures the exact inflection point where cytostasis transitions to catastrophic cellular degradation.

  • Endpoint MTT (Optional): At day 5, add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 3 hours, aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Quantitative Data Summarization

To benchmark the success of your synthesis and assay execution, compare your results against established literature parameters for N-isobutylpyrimidin-4-amine derivatives.

Compound ClassRepresentative MoleculeTarget Cell LineAssay TypeExpected IC50 RangeKey Orthogonal Biomarker
PI3Kα Inhibitor Compound 21[1]MCF7 (Breast)CellTiter-Glo (6-day)150 nM – 300 nM↓ p-AKT (S473), ↓ Ki67
PI3Kα Inhibitor Compound 21[1]T47D (Breast)CellTiter-Glo (6-day)200 nM – 400 nM↓ p-S6 (235/6)
HSPD1 Inhibitor KHS101[3]GBM1 (Glioblastoma)Live-Cell / MTT (5-day)2.5 µM – 7.5 µM↑ Caspase 3/7, ↑ LC3B
HSPD1 Inhibitor KHS101[8]MDA-MB-468 (TNBC)MTT (72-hour)1.0 µM – 5.0 µMG2/M Phase Arrest

Table 1: Pharmacological benchmarks for N-isobutylpyrimidin-4-amine derived targeted therapies.

References

  • Rational Design of a Novel 6H-Benzo[c]chromen Series as Selective PI3Kα Inhibitors Source: ACS Journal of Medicinal Chemistry URL:[Link]

  • The small molecule KHS101 induces bioenergetic dysfunction in glioblastoma cells through inhibition of mitochondrial HSPD1 Source: Science Translational Medicine / bioRxiv URL:[Link]

  • Genomic alterations in PIK3CA-mutated breast cancer result in mTORC1 activation and limit the sensitivity to PI3Kα inhibitors Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Cell Line–Specific Network Models of ER+ Breast Cancer Identify Potential PI3Kα Inhibitor Resistance Mechanisms and Drug Combinations Source: Cancer Research (AACR Journals) URL:[Link]

  • Affinity-guided chemical probes for the study of protein interactions Source: White Rose eTheses Online (University of Leeds) URL:[Link]

  • Exploring the antiproliferative potential of KHS101 on triple negative breast cancer cell lines Source: Cancer Research (AACR Journals) URL:[Link]

Sources

Method

Application Note: Catalysts and Reagents for High-Yield Synthesis of N-Isobutylpyrimidin-4-amine Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for C-N bond formation. Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for C-N bond formation.

Introduction & Mechanistic Rationale

The N-isobutylpyrimidin-4-amine structural motif is a highly privileged pharmacophore, frequently embedded in the core of kinase inhibitors, including selective PI3Kα inhibitors and LRRK2 modulators[1][2]. The synthesis of this motif relies on the construction of a C–N bond between a 4-halopyrimidine (typically 4-chloropyrimidine) and isobutylamine.

As a Senior Application Scientist, I approach this synthesis not as a monolithic procedure, but as a substrate-dependent divergence between two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination [3][4].

The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, making the C4 position highly susceptible to nucleophilic attack[4]. If the pyrimidine ring is unsubstituted or bears electron-withdrawing groups (e.g., -Cl, -CF3), the SNAr pathway is highly efficient. However, if the ring is deactivated by electron-donating substituents (e.g., -OMe, -NH2 at C2 or C5), the activation energy required to form the intermediate Meisenheimer complex becomes prohibitive. In these deactivated systems, transition-metal catalysis is mandatory to achieve high yields[3][5].

PathwayDecision Start Substrate: 4-Chloropyrimidine + Isobutylamine Decision Electronic Nature of Pyrimidine Ring? Start->Decision SNAr SNAr Pathway Reagents: DIPEA, 1,4-Dioxane Temp: 80-100°C Decision->SNAr Electron-Deficient (Unsubstituted or -Cl, -CF3) BHA Buchwald-Hartwig Pathway Reagents: Pd2(dba)3, RuPhos, NaOtBu Temp: 90-110°C Decision->BHA Electron-Rich (Deactivated by -OMe, -NH2) Yield1 Yield: 80-95% Simple Workup SNAr->Yield1 Yield2 Yield: 75-90% Requires Pd Scavenging BHA->Yield2

Decision matrix for selecting the optimal N-isobutylpyrimidin-4-amine synthesis pathway.

Catalyst and Reagent Selection: The "Why"

SNAr Pathway Reagents
  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is the optimal base for this transformation. Causality: Its significant steric bulk prevents it from acting as a competing nucleophile against the highly electrophilic C4 position, while its basicity (pKa ~10.5) is perfectly tuned to scavenge the HCl byproduct, driving the equilibrium forward without degrading the starting materials.

  • Solvent (1,4-Dioxane): 1,4-Dioxane provides excellent solubility for both the polar halopyrimidine and the non-polar aliphatic isobutylamine. Its boiling point (101 °C) allows for sufficient thermal activation required for SNAr[5].

  • Acidic Activation (Advanced Insight): In cases where SNAr is unexpectedly sluggish, the addition of catalytic acid (e.g., 0.1 equiv HCl) can paradoxically accelerate the reaction. This occurs because protonation of the pyrimidine N1/N3 nitrogens significantly increases the electrophilicity of the C4 carbon, lowering the barrier for nucleophilic attack[4].

Buchwald-Hartwig Pathway Catalysts
  • Ligand Design (RuPhos or BINAP): Isobutylamine is a primary aliphatic amine possessing β-hydrogens. A critical failure mode in Pd-catalyzed amination is β-hydride elimination from the amine coordinated to the Pd(II) intermediate, leading to imine byproducts and catalyst deactivation[6]. Causality: To suppress this, bulky dialkylbiaryl phosphine ligands like RuPhos are selected. The extreme steric bulk of RuPhos forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, kinetically outcompeting the β-hydride elimination pathway[3][5].

  • Palladium Source: Pd2(dba)3 is preferred as it readily dissociates in solution to provide the active Pd(0) species required for the initial oxidative addition into the C-Cl bond[5].

  • Base (NaOtBu vs. Cs2CO3): Sodium tert-butoxide is the standard strong base required to deprotonate the coordinated amine. However, if the pyrimidine substrate contains base-sensitive functional groups (e.g., esters, nitriles), Cesium Carbonate (Cs2CO3) must be substituted to prevent substrate decomposition[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA 4-Chloropyrimidine PdII1 Pd(II) Ar-Pd-Cl OA->PdII1 AmineBind Amine Coordination & Base PdII1->AmineBind Isobutylamine + NaOtBu PdII2 Pd(II) Ar-Pd-NHR AmineBind->PdII2 - NaCl - tBuOH RE Reductive Elimination PdII2->RE RuPhos Ligand Prevents β-Elimination RE->Pd0 Catalyst Regeneration Product Product N-isobutyl pyrimidin-4-amine RE->Product

Catalytic cycle of the Buchwald-Hartwig amination highlighting β-hydride elimination control.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both synthetic strategies, allowing researchers to quickly benchmark their experimental designs.

ParameterSNAr PathwayBuchwald-Hartwig Pathway
Substrate Scope Electron-deficient / Unsubstituted pyrimidinesElectron-rich / Deactivated pyrimidines
Typical Yield 80 - 95%70 - 90%
Catalyst None (Acid catalysis optional)Pd2(dba)3 (2-5 mol%)
Ligand NoneRuPhos or BINAP (4-10 mol%)
Base DIPEA (2.5 - 3.0 equiv)NaOtBu or Cs2CO3 (1.5 - 2.0 equiv)
Solvent 1,4-Dioxane or n-Butanol (0.2 - 0.5 M)1,4-Dioxane or Toluene (0.1 - 0.2 M)
Temperature 80 - 100 °C90 - 110 °C
Primary Challenge Sluggish kinetics with deactivated ringsβ-hydride elimination; Pd residue removal

Self-Validating Experimental Protocols

Protocol A: High-Yield SNAr Synthesis

Use this protocol for standard 4-chloropyrimidines.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the 4-chloropyrimidine derivative (1.0 mmol) and anhydrous 1,4-dioxane (5.0 mL) to achieve a 0.2 M concentration.

  • Reagent Addition: Add isobutylamine (1.2 mmol, 1.2 equiv) followed by DIPEA (2.5 mmol, 2.5 equiv) via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 100 °C using an oil bath or heating block. Stir vigorously for 16–72 hours.

  • In-Process Control (IPC): Monitor the reaction via LCMS or TLC (Hexanes/EtOAc 1:1). Self-Validation Check: The reaction is deemed complete when the starting material peak at 254 nm is <1% relative to the product mass.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in EtOAc (20 mL) and wash with saturated aqueous NaHCO3 (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-50% EtOAc in Hexanes) to afford the pure N-isobutylpyrimidin-4-amine.

Protocol B: Buchwald-Hartwig Cross-Coupling

Use this protocol for highly deactivated 4-chloropyrimidines where SNAr fails.

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or microwave vial, add the deactivated 4-chloropyrimidine (1.0 mmol), Pd2(dba)3 (0.025 mmol, 2.5 mol%), RuPhos (0.05 mmol, 5 mol%), and NaOtBu (1.5 mmol, 1.5 equiv)[3][5].

  • Degassing: Seal the vessel with a septum and purge with Argon/Nitrogen for 10 minutes (3 vacuum/backfill cycles).

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) and isobutylamine (1.5 mmol, 1.5 equiv) via syringe.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 12–24 hours.

  • In-Process Control (IPC): Monitor via LCMS. Self-Validation Check: Look for the absence of the des-chloro reduction byproduct, which indicates successful suppression of β-hydride elimination[6].

  • Workup & Metal Scavenging: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove insoluble inorganic salts. To remove residual palladium, add a metal scavenger (e.g., SiliaMetS Thiol, 3 equiv relative to Pd) to the filtrate and stir at 40 °C for 2 hours before filtering again.

  • Purification: Concentrate the filtrate and purify via flash chromatography to isolate the target compound.

References

  • Hauser, J.R. et al. "Affinity-guided chemical probes for the study of protein interactions." White Rose eTheses Online.
  • "Rational Design of a Novel 6H-Benzo[c]chromen Series as Selective PI3Kα Inhibitors." ACS Publications.
  • "US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators." Google Patents.
  • "Buchwald–Hartwig amination." Wikipedia.
  • "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." NIH PMC.
  • "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec.
  • "General Approach to N6,C5′-Difunctionalization of Adenosine." ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve aqueous solubility of N-isobutylpyrimidin-4-amine for biological assays

Welcome to the Application Scientist Support Center. This guide is specifically designed to help researchers, scientists, and drug development professionals troubleshoot and overcome the aqueous solubility challenges ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed to help researchers, scientists, and drug development professionals troubleshoot and overcome the aqueous solubility challenges associated with N-isobutylpyrimidin-4-amine in biological assays.

Below, you will find root-cause analyses, field-proven protocols, and self-validating methodologies to ensure your compound remains in solution without compromising your biological readouts.

Compound Profiling & Root Cause Analysis

Q: Why does N-isobutylpyrimidin-4-amine consistently crash out of solution when added to my cell culture media or assay buffer?

A: The precipitation is driven by the compound's inherent physicochemical properties. N-isobutylpyrimidin-4-amine consists of a planar, weakly basic pyrimidine ring coupled with a highly lipophilic isobutyl chain[1].

When you dissolve the compound in a 100% organic solvent like DMSO, it becomes fully solvated. However, when this concentrated stock is pipetted directly into an aqueous buffer (pH 7.4), the sudden influx of water molecules rapidly displaces the DMSO solvation shell. Because the pyrimidine ring is largely unprotonated at physiological pH, the hydrophobic isobutyl groups aggregate via hydrophobic collapse. This leads to rapid nucleation and "kinetic precipitation," rendering the compound biologically unavailable and artificially skewing your assay results[1].

Troubleshooting Guide: Co-Solvent Optimization (DMSO)

Q: What is the maximum DMSO concentration I can use to keep the compound soluble without killing my cells or denaturing my target?

A: The universal "gold standard" for cell-based assays is a final DMSO concentration of ≤0.1% (v/v)[2]. While some robust cancer cell lines can tolerate up to 0.3% or 0.5% for short durations[3], concentrations above 0.1% frequently induce off-target effects. At a mechanistic level, excess DMSO alters cell membrane permeability, induces oxidative stress, and triggers apoptosis via caspase-3 cleavage[4].

Table 1: Maximum Tolerated DMSO Concentrations by Assay Type

Assay Type / Cell LineRecommended Max DMSO (v/v)Causality / Biological Impact of Excess
Biochemical (Enzymatic) 1.0% - 5.0%High co-solvent levels strip the hydration shell from target proteins, leading to denaturation or altered enzyme kinetics.
Robust Cell Lines (e.g., HeLa, HepG2)0.3% - 0.5%Concentrations >0.5% alter metabolic profiles and induce time-dependent cytotoxicity[3].
Sensitive / Primary Cells (e.g., FLS, Neurons)<0.05% - 0.1%High toxicity; >0.1% causes significant cell death and degradation of cell membrane adhesion proteins[4].
Protocol 1: Step-Down Serial Dilution to Prevent Kinetic Precipitation

Self-Validation System: This protocol incorporates an optical density (OD) check to ensure true solubility. If the final well reads an OD600 > 0.05 above the background blank, micro-precipitation has occurred, and the concentration must be lowered.

  • Prepare Master Stock: Dissolve N-isobutylpyrimidin-4-amine in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Aqueous Dilution: Instead of spiking the 10 mM stock directly into the final assay well, prepare a 10x intermediate stock (e.g., 100 µM) in your assay buffer supplemented with 1% DMSO. Crucial Step: Add the DMSO stock dropwise while vigorously vortexing the buffer to prevent high local concentrations of the lipophilic compound.

  • Final Assay Transfer: Transfer 1 volume of the intermediate stock to 9 volumes of the final assay media. This yields a 10 µM final compound concentration at a safe 0.1% DMSO level.

  • Validation Check: Read the assay plate at 600 nm before adding cells or enzymes. A baseline reading confirms the absence of light-scattering micro-precipitates.

Troubleshooting Guide: Cyclodextrin Complexation

Q: Serial dilution isn't working; the compound still precipitates at my required working concentration. How can I formulate this without exceeding DMSO limits?

A: When co-solvents fail, host-guest complexation is the most effective alternative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior[5]. The lipophilic isobutyl group of N-isobutylpyrimidin-4-amine inserts into the cavity via van der Waals forces. This process is entropically driven: the complexation sequesters ordered water molecules from within the cyclodextrin toroid, releasing them into the bulk solvent[]. The hydrophilic exterior of the cyclodextrin keeps the entire inclusion complex dissolved in water, bypassing the osmotic and cytotoxic penalties of high DMSO[].

Protocol 2: HP-β-CD Inclusion Complex Formulation

Self-Validation System: This protocol uses high-speed centrifugation and UV-Vis quantification to ensure only the fully dissolved, complexed fraction is applied to your biological system.

  • Prepare Host Solution: Dissolve HP-β-CD in your assay buffer (e.g., PBS or Tris) to a final concentration of 20% (w/v).

  • Compound Addition: Add N-isobutylpyrimidin-4-amine (as a dry powder or a minimal <1% DMSO spike) directly to the cyclodextrin solution to achieve your target concentration (e.g., 1 mM).

  • Equilibration: Shake the mixture vigorously at 37°C for 24 to 48 hours. Causality: Complexation is a dynamic equilibrium process; time and kinetic energy are required to displace water molecules from the cyclodextrin cavity and allow the isobutyl group to dock.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated compound.

  • Quantification: Carefully aspirate the supernatant. Measure the concentration via UV-Vis spectroscopy or HPLC to confirm the exact soluble fraction before proceeding to the bioassay.

Troubleshooting Guide: pH Adjustment & Salt Formation

Q: Can I adjust the pH of my buffer to improve the solubility of N-isobutylpyrimidin-4-amine?

A: Yes, but its utility depends on your assay type. Pyrimidine derivatives are weak bases[1]. By lowering the pH of the formulation below the pKa of the pyrimidine nitrogen, you protonate the ring, generating a highly water-soluble cationic species[1].

However, most cell-based assays require a strict physiological pH (7.4). If you formulate the compound as a hydrochloride (HCl) salt in acidic water, it will rapidly deprotonate and precipitate upon addition to a buffered pH 7.4 media. Therefore, pH adjustment is best reserved for biochemical or enzymatic assays that can tolerate slightly acidic conditions (pH 5.5 - 6.5).

Solubility Optimization Workflow

Follow this logical progression to determine the best solubilization strategy for your specific assay:

SolubilityWorkflow Start Compound Precipitation in Assay Buffer DMSO Optimize DMSO Co-solvent (Target ≤ 0.1% v/v) Start->DMSO Check1 Soluble & Non-toxic? DMSO->Check1 CD HP-β-CD Complexation (10-20% w/v in buffer) Check1->CD No Proceed Proceed to Bioassay Check1->Proceed Yes Check2 Soluble? CD->Check2 pH pH Adjustment (Acidify to protonate) Check2->pH No Check2->Proceed Yes pH->Proceed

Decision tree for optimizing N-isobutylpyrimidin-4-amine solubility in biological assays.

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling Reactions Involving N-Isobutylpyrimidin-4-amine

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing low yields, stalled reactions, or poor regioselectivity when synthesizing or functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing low yields, stalled reactions, or poor regioselectivity when synthesizing or functionalizing the N-isobutylpyrimidin-4-amine scaffold via Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

Mechanistic Causality: Why Do These Couplings Fail?

Coupling an electron-deficient heterocycle (pyrimidine) with a primary aliphatic amine (isobutylamine) presents a "perfect storm" of competing side reactions. Understanding the causality behind these failures is the first step to rational optimization:

  • Catalyst Poisoning by Heteroatoms : The N1 and N3 atoms of the pyrimidine ring are strong Lewis bases. They can aggressively coordinate to the electrophilic Pd(II) intermediates, creating stable, off-cycle resting states that stall the catalytic cycle[1].

  • Ligand Displacement by Aliphatic Amines : Isobutylamine is a highly nucleophilic primary aliphatic amine. If the chosen phosphine ligand is not sufficiently bulky, isobutylamine will displace the ligand from the palladium center. This leads to irreversible catalyst aggregation, visually identifiable as the precipitation of "palladium black"[2].

  • Competing Nucleophilic Aromatic Substitution (SNAr) : The C4-position of a halogenated pyrimidine is highly electrophilic. At the elevated temperatures typically required for cross-coupling, isobutylamine can attack via an uncatalyzed SNAr pathway. This background reaction often leads to mixed regioselectivity or substrate degradation if not outpaced by the Pd-catalyzed cycle[3].

G Pd0 Active Pd(0)L Catalyst OA Oxidative Addition (4-Halopyrimidine) Pd0->OA Ar-X Poison Catalyst Poisoning (Pyrimidine N-Coordination) OA->Poison Off-cycle Amine Amine Binding (Isobutylamine) OA->Amine Base Poison->OA Heat/Bulky Ligand RE Reductive Elimination (Product Formation) Amine->RE RE->Pd0 Cycle Complete

Figure 1: Catalytic cycle of pyrimidine amination highlighting off-cycle catalyst poisoning.

Data-Driven Optimization Matrices

To outcompete SNAr and prevent catalyst poisoning, the reaction requires a highly active, sterically demanding catalyst system and a mild base[4].

Table 1: Ligand & Precatalyst Selection Matrix
Catalyst SystemLigand TypeEfficacy for IsobutylamineEfficacy for PyrimidinesCausality / Outcome
Pd(OAc)₂ / BINAP BidentateLowLowProne to catalyst poisoning; requires high temperatures leading to SNAr.
Pd₂(dba)₃ / XPhos MonodentateModerateModerateGood for secondary amines, but primary amines can displace the ligand.
BrettPhos Pd G3 Bulky BiarylHighHighPrevents bis-amine coordination; promotes rapid reductive elimination[2].
tBuBrettPhos Pd G3 Extremely BulkyVery HighHighOptimal for primary aliphatic amines; outpaces SNAr background reactions.
Table 2: Base and Solvent Optimization
BaseSolventTemperatureOutcomeCausality
NaOtBu Toluene100 °CPoor (<20%)Strong base degrades the electron-deficient pyrimidine ring; leads to tarring.
K₃PO₄ 1,4-Dioxane80 °CGood (60-70%)Mild base; requires vigorous stirring due to insolubility but protects the heterocycle.
Cs₂CO₃ t-Amyl Alcohol80 °CExcellent (>85%)Mild base combined with a polar protic solvent stabilizes the transition state.

Troubleshooting Logic Workflow

Use the following diagnostic tree to identify the root cause of your specific yield issue:

G Start Low Yield in N-isobutylpyrimidin-4-amine Coupling Check1 Is there a black precipitate? Start->Check1 Yes1 Yes: Pd Black Formation Check1->Yes1 Yes No1 No: Reaction Stalled / Side Products Check1->No1 No Sol1 Use Pd G3/G4 Precatalyst & Bulky Ligand (BrettPhos) Yes1->Sol1 Check2 Are there multiple spots on TLC? No1->Check2 Yes2 Yes: Competing SNAr or Regioisomers Check2->Yes2 Yes No2 No: Starting Material Unreacted Check2->No2 No Sol2 Lower Temp & Switch to Weak Base (Cs2CO3) Yes2->Sol2 Sol3 Check Reagent Purity & Degas Solvents No2->Sol3

Figure 2: Troubleshooting logic tree for low-yield pyrimidine cross-coupling reactions.

Self-Validating Experimental Protocol

This protocol utilizes a third-generation (G3) palladacycle to ensure a 1:1 Ligand-to-Palladium ratio, which is critical for preventing the formation of inactive Pd(0) species[4].

High-Yield Synthesis of N-Isobutylpyrimidin-4-amine Derivatives

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with the 4-halopyrimidine (1.0 mmol, 1.0 equiv), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and BrettPhos ligand (0.02 mmol, 2 mol%).

  • Base Addition: Add finely milled, anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv). Note: Milling the base increases the surface area, which is critical for the deprotonation step in heterogeneous mixtures.

  • Solvent & Amine: Add anhydrous, thoroughly degassed 1,4-dioxane (5.0 mL, 0.2 M), followed by isobutylamine (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 4–12 hours. Vigorous stirring (800+ rpm) is mandatory to ensure mass transfer with the solid base.

  • Validation Checkpoints:

    • At 30 minutes: The solution should be a clear, golden-yellow to orange color. If a black suspension is visible, oxygen ingress or ligand displacement has occurred.

    • At 4 hours: Monitor via LC-MS. If the reaction has stalled at ~50% conversion, product inhibition is likely occurring.

Frequently Asked Questions (FAQs)

Q1: I observe a black precipitate shortly after heating, and my yield is <10%. What happened? A: The black precipitate is "palladium black," an inactive agglomeration of metallic Pd(0)[4]. This occurs when the phosphine ligand is either oxidized by trace air or displaced by the highly nucleophilic isobutylamine. Ensure your solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles) and switch from unligated Pd salts like Pd(OAc)₂ to a pre-activated Pd G3/G4 precatalyst to guarantee the active monoligated Pd(0) species is formed immediately[2].

Q2: My starting material is a 2,4-dichloropyrimidine. I want to selectively couple isobutylamine at the C4 position, but I'm getting a mixture of C2 and C4 products. A: The C4 position is naturally more electrophilic and prone to both SNAr and oxidative addition. However, elevated temperatures and strong bases can erode this thermodynamic selectivity. To maximize C4 selectivity, lower the reaction temperature to 40–60 °C and utilize a highly active catalyst system (e.g., tBuBrettPhos Pd G3) that operates significantly faster than the background SNAr reaction[3].

Q3: The reaction stalls at 50% conversion despite adding more catalyst. Why? A: This is a classic indicator of product inhibition. The newly formed N-isobutylpyrimidin-4-amine contains multiple nitrogen atoms and can act as a bidentate ligand, poisoning the remaining active catalyst. Increasing the steric bulk of your phosphine ligand (e.g., switching from XPhos to BrettPhos) physically prevents the bulky product from coordinating to the palladium center[1].

References

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. PubMed Central (PMC).[Link]

  • Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv.[Link]

  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts and Impurities during N-isobutylpyrimidin-4-amine Crystallization

Welcome to the Technical Support Center for pyrimidine derivative processing. The synthesis of N-isobutylpyrimidin-4-amine —typically via the nucleophilic aromatic substitution (SNAr) of 4-halopyrimidines with isobutylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrimidine derivative processing. The synthesis of N-isobutylpyrimidin-4-amine —typically via the nucleophilic aromatic substitution (SNAr) of 4-halopyrimidines with isobutylamine—frequently generates a complex impurity profile. Common byproducts include unreacted starting materials, bis-alkylated species, and hydrolysis products (e.g., pyrimidin-4-ol derivatives).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate high-purity N-isobutylpyrimidin-4-amine through precision crystallization.

🔬 Troubleshooting Guide & FAQs

Q1: Why does my crude N-isobutylpyrimidin-4-amine "oil out" instead of forming discrete crystals?

The Mechanism: "Oiling out" (liquid-liquid phase separation, or LLPS) occurs when the reaction mixture reaches supersaturation but the melting point of the solute is depressed below the crystallization temperature by a high concentration of structurally similar impurities (such as bis-isobutylamino byproducts). Instead of nucleating, the solute separates into a solute-rich liquid phase. The Solution:

  • Solvent Selection: Switch from mixed-solvent systems (which often exacerbate LLPS) to a single-solvent system with a steep solubility curve. Ethanol (EtOH) is highly effective for pyrimidine-amine derivatives, providing high solubility at 75 °C and significantly reduced solubility at 0 °C [1].

  • Seeding within the MSZW: Do not rely on spontaneous primary nucleation. Cool the solution to just below the saturation temperature (within the Metastable Zone Width, MSZW) and introduce 1.0 wt% of pure crystalline seeds. This bypasses the energy barrier for nucleation and forces solid-liquid phase separation before LLPS can occur.

Q2: How can I purge structurally similar impurities (e.g., unreacted pyrimidine or regioisomers) that co-crystallize with the product?

The Mechanism: Structurally similar impurities often exhibit isomorphic co-crystallization, integrating directly into the crystal lattice of the target API. The Solution: If neutral crystallization fails to purge these impurities, alter the thermodynamic solubility profile via salt formation . Pyrimidine amines readily form sulfate or hydrochloride salts. By treating the crude mixture with 50% sulfuric acid to adjust the pH to 1.5–2.0, you protonate the pyrimidine ring. The resulting aminopyrimidine sulfate salt possesses a drastically different crystal lattice and solubility profile, effectively excluding non-basic or weakly basic impurities in the mother liquor [2]. The free base can be regenerated post-filtration.

Q3: What is the optimal cooling profile to prevent solvent entrapment and polymorphic mixtures?

The Mechanism: Rapid, linear cooling generates a massive spike in supersaturation. This causes rapid crystal growth that traps mother liquor (and dissolved impurities) inside crystal defects or agglomerates. The Solution: Employ a cubic cooling curve . Hold the temperature steady for 30 minutes post-seeding to allow the seed bed to grow and consume initial supersaturation. Then, cool slowly at first (e.g., 0.1 °C/min) and accelerate the cooling rate as the temperature drops and the solute concentration decreases. This maintains a constant, low level of supersaturation, ensuring the growth of large, pure, and defect-free crystals.

📊 Quantitative Data: Solubility & Impurity Purging Profile

The following table summarizes the expected solubility and impurity purging efficiency when utilizing an optimized EtOH seeded cooling crystallization for pyrimidine-amine derivatives [1].

Parameter / ComponentConcentration at 75 °CConcentration at 0 °CInitial Crude PurityPost-Crystallization Purity
N-isobutylpyrimidin-4-amine > 100 mg/mL< 5 mg/mL88.5 A%> 99.6 A%
Unreacted 4-chloropyrimidine Highly SolubleSoluble4.2 A%Not Detected (ND)
Bis-alkylated Byproduct Highly SolubleSoluble6.1 A%< 0.15 A%
Hydrolysis Byproduct SolubleSoluble1.2 A%ND

Note: Purity is measured via High-Performance Liquid Chromatography (HPLC) Area Percent (A%).

🧪 Experimental Protocol: Seeded Cooling Crystallization

This self-validating protocol utilizes In-Process Controls (IPCs) to ensure thermodynamic equilibrium is maintained, preventing impurity inclusion.

Reagents & Materials:

  • Crude N-isobutylpyrimidin-4-amine (approx. 88% purity)

  • Absolute Ethanol (EtOH)

  • Pure N-isobutylpyrimidin-4-amine seeds (1.0 wt%)

  • n-Heptane (Anti-solvent for washing)

Step-by-Step Methodology:

  • Dissolution: Suspend crude N-isobutylpyrimidin-4-amine in absolute EtOH (10 Volumes, e.g., 10 mL per 1 g of crude API).

  • Heating: Heat the reactor to 75 °C under moderate agitation (250 RPM) until complete dissolution is achieved. Self-Validation: Visually confirm the clear point. If particulate matter remains, perform a hot polish filtration.

  • Controlled Cooling to Seeding Point: Cool the solution to 65 °C at a rate of 0.5 °C/min.

  • Seeding: Add 1.0 wt% of pure N-isobutylpyrimidin-4-amine seeds. Hold the temperature isothermally at 65 °C for 60 minutes to allow the seed bed to establish and relieve initial supersaturation.

  • Cubic Cooling: Execute a controlled cooling ramp to 0 °C over 4 hours. Start with a slow cooling rate (0.1 °C/min) and gradually increase the rate to 0.4 °C/min as the temperature approaches 0 °C.

  • Isolation: Filter the resulting slurry via vacuum filtration.

  • Washing & Drying: Wash the filter cake with a pre-chilled (0 °C) mixture of EtOH/n-Heptane (1:2 v/v, 2 Volumes). Dry the crystals in a vacuum oven at 40 °C until a constant weight is achieved.

🗺️ Process Visualization

The following diagram illustrates the logical workflow of the impurity purging mechanism during the crystallization process.

G Crude Crude Reaction Mixture (API + Impurities) Dissolution Dissolution in EtOH (75°C, 10 Vol) Crude->Dissolution HotFiltration Hot Filtration (Remove Insolubles) Dissolution->HotFiltration Seeding Seeding at 65°C (1.0 wt% Seeds) HotFiltration->Seeding Cooling Controlled Cooling (Cubic Profile to 0°C) Seeding->Cooling Filtration Filtration & Washing (Cold EtOH/Heptane) Cooling->Filtration PureAPI Pure N-isobutylpyrimidin-4-amine (>99.6% Purity) Filtration->PureAPI Impurities Impurities Purged (Mother Liquor) Filtration->Impurities

Workflow for seeded cooling crystallization and impurity purging of N-isobutylpyrimidin-4-amine.

📚 References

  • Hong, A. Y., Piechowicz, K. A., Timmerman, J. C., Zhang, H., Molinaro, C., & Gosselin, F. (2024). Development of a First-Generation Stereocontrolled Manufacturing Process of TRPA1 Inhibitor GDC-6599. Organic Process Research & Development, American Chemical Society. Available at:[Link]

  • Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. (2001). Patent CN1296945A. Available at:

Optimization

Optimizing HPLC retention time and peak resolution for N-isobutylpyrimidin-4-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers facing complex method development hurdles involving basic aminopyrimidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers facing complex method development hurdles involving basic aminopyrimidines.

N-isobutylpyrimidin-4-amine presents a classic chromatographic paradox: its pyrimidine ring and basic secondary amine make it highly susceptible to secondary interactions. This often leads to severe peak tailing, unpredictable retention times, and poor resolution. This support guide is designed to move beyond basic fixes, providing you with the mechanistic causality behind these issues and self-validating protocols to optimize your high-performance liquid chromatography (HPLC) workflows.

Diagnostic Workflow: Aminopyrimidine Optimization

HPLC_Optimization Start Analyze Chromatogram: N-isobutylpyrimidin-4-amine Check_As Is Peak Asymmetry (As) > 1.5? Start->Check_As Tailing_Yes Severe Tailing Detected Check_As->Tailing_Yes Yes Tailing_No Good Peak Symmetry Check_As->Tailing_No No Check_pH Is Mobile Phase pH > 3.0? Tailing_Yes->Check_pH Check_k Is Retention Factor (k') < 2.0? Tailing_No->Check_k Fix_Silanol Action: Lower pH to 2.0 (Protonate Silanols) Check_pH->Fix_Silanol Yes Low_k_Yes Poor Retention (Eluting near void) Check_k->Low_k_Yes Yes Check_Drift Are Retention Times Drifting? Check_k->Check_Drift No Fix_Retention Action: Raise pH to 9.5 (Requires Hybrid Column) Low_k_Yes->Fix_Retention Drift_Yes RT Instability / Peak Splitting Check_Drift->Drift_Yes Yes Fix_Drift Action: Adjust pH ≥ 2 units away from Analyte pKa Drift_Yes->Fix_Drift

Diagnostic workflow for resolving peak tailing and retention drift in aminopyrimidines.

Frequently Asked Questions & Troubleshooting

Q1: Why does N-isobutylpyrimidin-4-amine exhibit severe peak tailing (As > 2.0) on my standard C18 column, and how do I eliminate it? Mechanistic Cause: Peak tailing for basic compounds is rarely a primary hydrophobic retention issue; it is driven by secondary interactions[1]. Standard silica-based columns contain residual surface silanol groups (Si-OH). These silanols act as weak acids with a pKa of approximately 4.0 to 5.0[2]. If your mobile phase pH is above 4.0, these silanols deprotonate and become negatively charged (anionic)[2]. Simultaneously, the basic amine group on N-isobutylpyrimidin-4-amine (estimated pKa ~6.0–6.5) is positively charged. This creates a strong, slow-desorbing ion-exchange interaction between the analyte and the stationary phase, dragging out the rear of the peak[3]. The Solution:

  • Operate at Low pH: Lowering the mobile phase pH to 2.0 (using 0.1% Formic Acid or Phosphoric Acid) fully protonates the silanol groups, rendering them neutral and eliminating the electrostatic ion-exchange mechanism[2][4].

  • Upgrade Column Chemistry: Utilize high-purity "Type B" base-deactivated silica columns, which have significantly fewer active silanol sites compared to older Type A silica[4].

Q2: My retention times (k') are drifting wildly from run to run, and sometimes the peak splits. What is happening? Mechanistic Cause: This is a classic symptom of inadequate buffering capacity combined with a mobile phase pH that is too close to the analyte's pKa. If your mobile phase pH is within ±1 unit of the amine's pKa, the compound exists in a delicate equilibrium between its ionized (protonated) and non-ionized (neutral) states[5]. Because the highly polar ionized species elutes much faster than the hydrophobic non-ionized species, micro-fluctuations in the local pH of the column shift this equilibrium, causing the retention time to drift or the peak to split into two distinct bands[5][6]. The Solution: You must enforce the "2-pH Unit Rule." Set your mobile phase buffer pH at least 2 full units away from the analyte's pKa[6]. For N-isobutylpyrimidin-4-amine, this means operating either below pH 4.0 (fully ionized) or above pH 8.5 (fully neutral).

Q3: When I drop the pH to 2.0 to fix the tailing, my retention factor (k') drops below 1.5, and the peak elutes too close to the void volume. How do I increase retention without ruining peak shape? Mechanistic Cause: At pH 2.0, while you have successfully neutralized the silanols, you have also fully protonated N-isobutylpyrimidin-4-amine. The resulting cation is highly polar and hydrophilic, meaning it has very little thermodynamic affinity for the hydrophobic C18 stationary phase. The Solution: To maximize retention (k') for basic amines, you must force the molecule into its uncharged, lipophilic state by operating at a high pH (e.g., pH 9.5). At pH 9.5, the amine is deprotonated and highly retained by the C18 phase. Critical Warning: Standard silica dissolves rapidly above pH 8.0[7]. You must use a hybrid silica column (e.g., Ethylene Bridged Hybrid) or a polymer-based column specifically engineered to withstand high pH environments[7]. Use ammonium bicarbonate or dilute ammonia as your high-pH buffer[2].

Quantitative Data: Parameter Optimization Matrix

Use the following table to predict the chromatographic behavior of N-isobutylpyrimidin-4-amine based on your selected mobile phase parameters.

Mobile Phase pHAnalyte Ionization StateSilica Silanol StateExpected Retention (k')Peak Asymmetry (As)Recommended Column Chemistry
pH 2.0 (0.1% Formic Acid)Fully Ionized (Cationic)Protonated (Neutral)Low (k' < 2.0)Excellent (As < 1.2)Standard C18 (Type B Silica)
pH 6.0 (Ammonium Acetate)Partially IonizedIonized (Anionic)Variable (Drifting)Poor (As > 2.0)Base-Deactivated Polar-Embedded
pH 9.5 (Ammonium Bicarb)Non-Ionized (Neutral)Ionized (Anionic)High (k' > 5.0)Good (As < 1.5)Hybrid Silica C18 (High pH Stable)

Self-Validating Protocol: Method Development for Basic Amines

This step-by-step methodology ensures that your experimental setup inherently verifies its own success, preventing downstream quantitative errors.

Step 1: Buffer Preparation & pH Verification

  • Action: Prepare a 10 mM Ammonium Bicarbonate aqueous buffer. Adjust the pH to 9.5 using dilute ammonium hydroxide.

  • Causality: A pH of 9.5 ensures the secondary amine of N-isobutylpyrimidin-4-amine is fully deprotonated, maximizing hydrophobic retention and preventing peak splitting.

  • Self-Validation Check: Measure the pH of the aqueous portion before adding any organic modifier[5]. Adding organic solvents shifts the apparent pH, making meter readings inaccurate.

Step 2: Column Selection & Equilibration

  • Action: Install a high-pH stable Hybrid C18 column. Flush the column with 15-20 column volumes of the buffered mobile phase.

  • Causality: Hybrid columns resist silica dissolution at pH 9.5. Thorough equilibration ensures the stationary phase is fully saturated with the buffer, stabilizing the local pH environment.

  • Self-Validation Check: Perform three replicate blank injections. If the baseline pressure varies by more than 2%, equilibration is incomplete.

Step 3: Isocratic Testing & Retention Assessment

  • Action: Run an initial isocratic method (e.g., 30% Acetonitrile / 70% Aqueous Buffer) and inject the N-isobutylpyrimidin-4-amine standard.

  • Causality: Isocratic runs allow for accurate calculation of the retention factor (k') and peak asymmetry (As) without the band-compression effects of a gradient.

  • Self-Validation Check: Calculate the retention factor ( k′=(tr​−t0​)/t0​ ). If k′<2 , decrease the organic modifier by 5%. Calculate Peak Asymmetry at 10% peak height. If As>1.5 , verify that your column is truly high-pH stable and not degrading.

Step 4: System Suitability Testing (SST)

  • Action: Perform six consecutive replicate injections of the analyte.

  • Causality: Confirms method robustness and ensures the "2-pH Unit Rule" is actively preventing equilibrium shifts.

  • Self-Validation Check: The Relative Standard Deviation (%RSD) for retention time must be ≤0.5% . If the %RSD is higher, your buffer capacity is insufficient; increase the buffer concentration from 10 mM to 20 mM.

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Why Do Peaks Tail? LC Troubleshooting Bible. Available at: [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER. Available at: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Available at: [Link]

  • When should you use a buffer for HPLC, how does it work and which one to use? Restek. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]

Sources

Troubleshooting

Preventing degradation of N-isobutylpyrimidin-4-amine during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the degradation of N-isobutylpyrimidin-4-amine during long-term storage.

This guide moves beyond basic instructions to explain the chemical causality behind degradation, ensuring that your storage protocols are robust, scientifically grounded, and self-validating.

Mechanistic Understanding of Degradation (FAQs)

Q1: Why does N-isobutylpyrimidin-4-amine degrade over time even in sealed containers? A1: The degradation of this active pharmaceutical ingredient (API) is driven by the inherent reactivity of its two primary structural features: the secondary amine and the pyrimidine core. Secondary amines are highly nucleophilic and possess a lower oxidation potential, making them highly susceptible to oxidative degradation via electron abstraction when exposed to even trace amounts of oxygen 1[1]. This autoxidation forms reactive radical intermediates that can dimerize or form N-oxides. Concurrently, the electron-deficient pyrimidine ring can undergo hydrolytic cleavage at the C4 position if residual moisture is present, leading to the expulsion of the isobutylamine group.

Q2: How do environmental factors like light and temperature catalyze these pathways? A2: UV light acts as an initiator for radical formation, accelerating the autoxidation of the secondary amine. Thermal energy increases the kinetic rate of both oxidative radical propagation and the nucleophilic attack of water on the pyrimidine ring. Storing the compound at room temperature without an inert atmosphere provides the activation energy necessary to drive these degradation pathways forward.

DegradationMechanisms API N-isobutylpyrimidin-4-amine (Intact API) Oxidation Oxidative Degradation (O2, UV Light) API->Oxidation Autoxidation Hydrolysis Hydrolytic Cleavage (H2O, Acid/Base) API->Hydrolysis Nucleophilic Attack NOxide N-Oxide & Radical Dimers (Mass Shift: +16 / +32 Da) Oxidation->NOxide Cleavage Pyrimidin-4-one + Isobutylamine Hydrolysis->Cleavage

Degradation pathways of N-isobutylpyrimidin-4-amine via oxidation and hydrolysis.

Analytical Troubleshooting & Data Interpretation

Q3: My batch changed from an off-white powder to a yellowish/brown solid. What does my LC-MS data indicate? A3: A macroscopic color shift to yellow or brown is a classic indicator of amine oxidation and radical coupling. To pinpoint the exact mechanism, correlate your visual observations with LC-MS mass shifts. Use the troubleshooting table below to diagnose the specific degradation pathway and implement the correct preventive action.

Table 1: LC-MS Troubleshooting for N-isobutylpyrimidin-4-amine Degradation

Visual ObservationLC-MS Mass Shift (Δm/z)Probable Chemical CausePreventive Action Required
Yellowing+16 DaN-oxidation of the secondary amineDisplace O₂ with Argon; check vial seals.
Deep Yellow / Brown+32 Da or Variable (Dimers)Di-oxidation or radical autoxidationStore at -20°C; strict protection from UV light.
Loss of API Peak-73 Da (Loss of Isobutylamine)Hydrolytic cleavage of pyrimidine C4Desiccation; ensure moisture is <0.5% w/w.

Standard Operating Protocols (SOPs)

To maintain scientific integrity, a protocol must be a self-validating system. Do not assume a sample is dry or oxygen-free; validate it.

Protocol 1: Self-Validating Long-Term Storage Preparation

This workflow is designed to systematically eliminate the causal factors of degradation: moisture, oxygen, light, and thermal energy.

StorageWorkflow Step1 1. Lyophilization (Remove H2O) Step2 2. Argon Purging (Displace O2) Step1->Step2 Step3 3. Amber Vial (Block UV) Step2->Step3 Step4 4. -20°C Storage (Thermal Stability) Step3->Step4

Step-by-step workflow for the long-term inert storage of sensitive pyrimidine amines.

Step-by-Step Methodology:

  • Lyophilization & Moisture Validation: Dry the N-isobutylpyrimidin-4-amine under high vacuum (lyophilization) for at least 24 hours.

    • Self-Validation: Perform a Karl Fischer titration on a small aliquot. Do not proceed unless the moisture content is confirmed to be <0.5% w/w.

  • Argon Displacement: Transfer the dried powder into an amber glass vial. Purge the vial with High-Purity Argon gas.

    • Causality Note: Argon is heavier than air and will settle over the solid API, creating a robust physical blanket that prevents oxygen ingress, whereas Nitrogen can easily mix with ambient air.

  • Hermetic Sealing: Seal the vial with a PTFE-lined cap. PTFE is required because it is chemically inert and highly impermeable to atmospheric moisture compared to standard silicone septa.

  • Thermal Control: Store the sealed amber vial in a monitored -20°C freezer. For archiving reference standards beyond 24 months, -80°C is recommended.

Protocol 2: ICH Q1A(R2) Compliant Stability Testing

If you are developing this compound for clinical applications, your stability testing must align with regulatory standards. The International Council for Harmonisation (ICH) Q1A(R2) guidelines dictate the rigorous storage conditions and testing frequencies required to establish a formal re-test period2[2]. Because N-isobutylpyrimidin-4-amine is sensitive, testing must monitor for the specific degradation products identified in Table 1.

Table 2: ICH Q1A(R2) Stability Testing Matrix for Drug Substances 3[3]

Study TypeStorage ConditionMinimum DurationRequired Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, and 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months
Refrigerated (Long-Term) 5°C ± 3°C (Ambient RH)12 months0, 3, 6, 9, and 12 months

Step-by-Step Methodology:

  • Batch Selection: Select at least three primary batches of the synthesized API.

  • Stress Testing (Forced Degradation): Expose one batch to extreme conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and direct UV exposure) to intentionally generate the pyrimidin-4-one and N-oxide degradants.

  • Method Validation: Run the stressed samples through your HPLC-UV/MS. Self-Validation: Ensure your chromatographic method achieves baseline resolution (Rs > 1.5) between the intact N-isobutylpyrimidin-4-amine peak and all generated degradation peaks.

  • Incubation & Sampling: Place the batches in qualified stability chambers set to the parameters in Table 2. Pull samples at the exact intervals and analyze them using the validated stability-indicating method.

References

  • Q1A(R2) Guideline - ICH, ich.org,
  • The ICH Just Released Its Overhauled Stability Guideline for Consult
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation R

Sources

Optimization

Technical Support Center: Reducing Background Noise in N-isobutylpyrimidin-4-amine LC-MS/MS Analysis

Welcome to the technical support center dedicated to resolving challenges in the LC-MS/MS analysis of N-isobutylpyrimidin-4-amine. This guide is structured to provide researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving challenges in the LC-MS/MS analysis of N-isobutylpyrimidin-4-amine. This guide is structured to provide researchers, scientists, and drug development professionals with clear, actionable solutions to one of the most common hurdles in sensitive bioanalysis: high background noise. Our approach moves from high-level frequently asked questions to deep, scenario-based troubleshooting and preventative protocols, ensuring you can achieve the low limits of detection your work demands.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about background noise in LC-MS/MS.

Q1: What are the primary sources of background noise in my analysis?

A: Background noise in LC-MS/MS can be broadly categorized into two types:

  • Chemical Noise: This is the most common culprit and arises from unintended, ionizable compounds entering the mass spectrometer. Sources are vast and include contaminated solvents or additives, plasticizers leaching from tubes and well plates, detergents from improperly cleaned glassware, residues from previous analyses (carryover), and even compounds from laboratory air.[1][2]

  • Electronic Noise: This originates from the detector and associated electronics. It is typically constant and random. While modern instruments have minimized this, it can become significant when operating at the highest sensitivity settings.

Q2: What is the difference between "background noise" and "matrix effect"?

A: While often related, they are distinct phenomena. "Background noise" refers to the baseline signal detected by the mass spectrometer in the absence of any analyte, often caused by system contamination or solvent impurities.[3] In contrast, the "matrix effect" is the alteration (typically suppression, but sometimes enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, proteins, phospholipids). A high matrix effect can manifest as increased noise specifically within the chromatographic region where the analyte and interfering compounds elute.[4][5]

Q3: How can I quickly determine if the noise is coming from my LC system or my MS detector?

A: A simple diagnostic test can isolate the source. First, acquire a baseline with the LC flow going into the mass spectrometer. Then, using a divert valve or by physically disconnecting the LC flow from the MS source, stop the flow to the MS and acquire another baseline.

  • If the background noise drops significantly, the contamination is likely originating from the LC system (solvents, tubing, column, autosampler).[2]

  • If the high background persists, the issue is likely within the MS source itself (e.g., dirty ion optics) or from the gas supply.[2][6]

Q4: I'm observing a high, noisy baseline. What are the first and most critical steps to take?

A: When faced with a sudden increase in background noise, always start with the simplest and most common sources:

  • Prepare Fresh Mobile Phase: Discard your current mobile phases and prepare new ones using high-purity, LC-MS grade solvents and additives from newly opened bottles.[7][8][9] Microbial growth in aqueous phases or contamination in shared solvent bottles are frequent causes of high background.[1][3]

  • Flush the System: Before installing the column, flush all LC lines thoroughly with a strong organic solvent like isopropanol, followed by your new mobile phases.

  • Inject a Blank: Run a "blank" injection (using your mobile phase as the sample) to see if the noise is related to the injection process or autosampler contamination.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth, scenario-based guidance for resolving specific noise-related issues.

Scenario 1: Consistently High Baseline Noise Across the Entire Chromatogram

Q: My total ion chromatogram (TIC) baseline is elevated and noisy throughout my entire gradient run, even in my blanks. It's obscuring my analyte peak. What is the logical workflow to diagnose and fix this?

A: A consistently high baseline points to a widespread system contamination issue. The key is to systematically isolate and eliminate the source. The following workflow provides a logical path for troubleshooting.

start High & Noisy Baseline Detected isolate_source Divert LC Flow to Waste. Does MS Noise Decrease? start->isolate_source lc_path Contamination is in LC System isolate_source->lc_path  Yes ms_path Contamination is in MS System isolate_source->ms_path  No check_mp Prepare Fresh Mobile Phase (New LC-MS Grade Solvents/Additives) lc_path->check_mp flush_system Flush LC System Thoroughly (Bypass Column) check_mp->flush_system check_column Re-install Column. Noise Returns? flush_system->check_column column_issue Column is Contaminated or Bleeding. Flush, Bake-out, or Replace. check_column->column_issue  Yes system_issue Contamination is in LC Tubing, Autosampler, or Degasser. check_column->system_issue  No clean_source Perform Routine Ion Source Cleaning (Capillary, Cone/Orifice) ms_path->clean_source check_gas Check Purity of Nitrogen/Air Supply. Check for Gas Line Leaks. clean_source->check_gas deep_clean Persistent Noise Requires Advanced MS Cleaning (Ion Optics). check_gas->deep_clean

Caption: Logical workflow for troubleshooting a consistently high baseline.

Scenario 2: Ion Suppression and High Noise in the Analyte's Elution Window

Q: My baseline looks good until the middle of my gradient where N-isobutylpyrimidin-4-amine is expected to elute. At that point, the noise floor rises dramatically and my analyte signal is weak and inconsistent. What's causing this?

A: This is a classic presentation of ion suppression due to matrix effects . It occurs when components from your sample matrix (e.g., phospholipids, salts, formulation excipients) co-elute with your analyte of interest. These matrix components compete with your analyte for ionization in the MS source, suppressing its signal and increasing chemical noise.[4][5]

Solutions:

  • Improve Chromatographic Separation: The goal is to separate the analyte peak from the interfering matrix components.

    • Adjust the Gradient: Make the gradient shallower around the elution time of your analyte to increase resolution.

    • Change Column Chemistry: If using a standard C18 column, consider one with a different selectivity (e.g., a Phenyl-Hexyl or a biphenyl phase) that may retain matrix components differently.

    • Employ a Divert Valve: Program a divert valve to send the highly contaminated early and late-eluting portions of the chromatogram to waste, only allowing the window containing your analyte to enter the MS.[10]

  • Enhance Sample Preparation: This is the most effective way to combat matrix effects by removing interfering compounds before injection.[11][12] Simple "dilute-and-shoot" or protein precipitation methods often leave behind significant amounts of matrix components like phospholipids.[4][5] Consider more rigorous techniques.

Part 3: Proactive Protocols for Noise Reduction

Consistent, high-quality data begins with robust, proactive procedures. The following protocols are designed to prevent background noise from compromising your analyses.

Protocol 1: Best Practices for Mobile Phase Preparation

High-purity mobile phases are non-negotiable for sensitive LC-MS/MS analysis.[7][9][13]

  • Use Appropriate Reagents: Only use LC-MS grade solvents (Water, Acetonitrile, Methanol) and high-purity additives (e.g., formic acid, ammonium formate in sealed ampules).[8][14] Never use HPLC-grade solvents, which can contain significant impurities.[7]

  • Prepare Freshly: Prepare aqueous mobile phases daily, and do not store them for more than a few days, as they are prone to bacterial growth.[8] Adding a small amount of organic solvent (5%) can inhibit this growth.[8]

  • Use Clean Glassware: Dedicate specific, thoroughly cleaned glassware for mobile phase preparation. Do not use detergents, as they can be a major source of contamination.[8] Rinse with high-purity water followed by methanol and allow to air dry.

  • Filter (If Necessary): While most LC-MS grade solvents are pre-filtered, filtering aqueous buffers through a 0.2 µm filter can be beneficial. However, ensure the filter itself does not leach contaminants.

  • Degas: Adequately degas mobile phases using an inline degasser, sonication, or helium sparging to prevent bubble formation, which can cause pump fluctuations and baseline noise.

Protocol 2: Advanced Sample Preparation - Solid-Phase Extraction (SPE)

For complex matrices like plasma, serum, or tissue homogenates, a well-designed Solid-Phase Extraction (SPE) protocol is superior to protein precipitation (PPT) for removing matrix interferences.[11] This protocol provides a general framework for extracting a basic compound like N-isobutylpyrimidin-4-amine.

cluster_0 SPE Workflow for N-isobutylpyrimidin-4-amine start Start: Pre-treated Sample (e.g., Plasma + Acid) condition 1. Condition Cartridge (e.g., Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., Water/Buffer) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Interference Removal) (e.g., Mildly Acidic Buffer, then Low % Organic) load->wash elute 5. Elute Analyte (e.g., 5% NH4OH in ACN) wash->elute drydown 6. Evaporate & Reconstitute (In initial mobile phase) elute->drydown analyze Inject into LC-MS/MS drydown->analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

Step-by-Step Methodology:

  • Select Sorbent: For a basic compound like N-isobutylpyrimidin-4-amine, a mixed-mode cation exchange SPE sorbent is often ideal as it provides dual retention mechanisms (reversed-phase and ion exchange), leading to superior cleanup.[11]

  • Condition: Pass 1 mL of methanol through the cartridge to wet the sorbent.

  • Equilibrate: Pass 1 mL of 0.1% formic acid in water to prepare the sorbent for sample loading.

  • Load: Load the pre-treated sample (e.g., plasma diluted with 4% phosphoric acid) onto the cartridge at a slow, steady flow rate.

  • Wash 1 (Remove Polar Interferences): Pass 1 mL of 0.1% formic acid in water to wash away salts and other highly polar matrix components.

  • Wash 2 (Remove Non-Polar Interferences): Pass 1 mL of 20% acetonitrile in water to remove less polar, non-basic interferences.

  • Elute: Elute the protonated N-isobutylpyrimidin-4-amine by neutralizing it. Pass 1 mL of 5% ammonium hydroxide in acetonitrile through the cartridge to release the analyte from the ion-exchange sites and elute it.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for injection. This step is critical for ensuring good peak shape.

Protocol 3: Routine LC-MS System and Ion Source Cleaning

Regular maintenance is crucial for preventing the buildup of contaminants that cause background noise.[15][16]

  • Daily/Between Batches:

    • Flush the autosampler injection port and needle with a strong solvent wash (e.g., a mix of isopropanol, acetonitrile, methanol, and water) to minimize carryover.[15]

    • After each batch, flush the analytical column according to the manufacturer's instructions.

  • Weekly "Steam Clean":

    • Remove the column and replace it with a union.

    • Flow a high-organic mobile phase (e.g., 75:25 Methanol:Water) through the system and into the MS source for several hours or overnight.[17]

    • Set the source parameters to high values (e.g., drying gas temperature to 350 °C, gas flow to maximum) to help "bake out" contaminants from the ion source.[17]

  • Monthly Ion Source Cleaning (as needed, follow manufacturer's guide):

    • Vent the instrument and ensure it is safe to handle.

    • Carefully remove the capillary/spray shield assembly.

    • Clean the capillary by sonicating it sequentially in water, methanol, and isopropanol.

    • Wipe the orifice/cone with a lint-free swab dampened with 50:50 methanol:water.

    • Reassemble, pump down the system, and allow sufficient time for the system to stabilize before re-evaluating the baseline.

Part 4: Appendices

Appendix A: Data Tables for Method Setup

Table 1: Recommended Starting LC-MS/MS Parameters for N-isobutylpyrimidin-4-amine Analysis

ParameterRecommended SettingRationale & Comments
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good starting point for small molecule retention. Consider phenyl-hexyl for alternative selectivity if matrix interference is high.[18]
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid modifier that promotes good peak shape and efficient protonation in positive ion mode.[18][19]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides lower background and better peak shape than methanol for many compounds.
Flow Rate 0.3 - 0.5 mL/minStandard analytical flow. Lower flow rates can improve ionization efficiency but require system optimization.[10][20]
Gradient 5% to 95% B over 5-10 minutesA generic starting gradient. Must be optimized to ensure separation from matrix components.[18]
Column Temp. 40 °CElevated temperature reduces viscosity, improving peak shape and reducing backpressure.[18]
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine group on the molecule is readily protonated, making positive ESI the logical choice.[18][21]
Capillary Voltage 3.0 - 4.0 kVOptimize by infusing the analyte and adjusting for the most stable and intense signal.[18][22]
Drying Gas Temp. 300 - 350 °CDependent on flow rate and mobile phase composition. Higher aqueous content requires higher temperatures for desolvation.[7]
Nebulizer Gas 35 - 50 psiAids in droplet formation. Optimize for spray stability.
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)Must be determined by infusing the analyte and performing a product ion scan. Select the most intense and stable fragments.
Appendix B: Common Background Contaminant Ions
m/z (Positive Mode)IdentityCommon Source
149.023, 279.159Phthalate PlasticizersPlastic labware (tubes, plates, pipette tips), solvent tubing.[2]
282.274Diisooctyl phthalate (DOP) fragmentCommon plasticizer.
341.336Erucamide / OleamideSlip agents used in polypropylene plastic production (e.g., centrifuge tubes).
Series, 44 Da apartPolyethylene Glycols (PEGs)Surfactants, detergents, some personal care products.[2]
Series, 74 Da apartPolydimethylsiloxanes (PDMS)Silicone grease, septa, laboratory air.[23][24]

References

  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • GenTech Scientific. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]

  • Biocrates. How should the LC-MS system be maintained for optimal performance?[Link]

  • LCGC International. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. [Link]

  • Full Spectrum Analytics. (2020, March 4). LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer. [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • LCGC International. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • PubMed Central. (2002). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. [Link]

  • SCIEX. (2026, March 11). Top 10 things users can do to minimize contamination of LC-MS systems. [Link]

  • Chromatography Today. Optimizing Mobile Phase Solvent Purity for LC/MS. [Link]

  • Lab Manager. (2023, May 31). Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. [Link]

  • Technology Networks. (2023, September 27). Optimizing Mobile Phase Solvent Purity for LC-MS. [Link]

  • PubMed Central. (2023). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. [Link]

  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. [Link]

  • Agilent. Tips to Improve Signal-to-Noise Checkout. [Link]

  • Chromedia. Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. [Link]

  • Cheméo. (2023). Isobutylamine (CAS 78-81-9) - Chemical & Physical Properties. [Link]

  • LCGC International. (2021, January 1). Tips for Electrospray Ionization LC–MS. [Link]

  • Element Lab Solutions. (2021). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • ResearchGate. Losing Sensitivity of LC/MS signal due to High Background?[Link]

Sources

Troubleshooting

Overcoming steric hindrance in the functionalization of N-isobutylpyrimidin-4-amine

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to functionalize N-isobutylpyrimidin-4-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to functionalize N-isobutylpyrimidin-4-amine .

The core issue is structural: the branched isobutyl group at the exocyclic N4 amine creates a profound steric shield. This bulkiness severely restricts the conformational approach of electrophiles and transition metal catalysts to the adjacent C5 position, the C2 position, and the N4 nitrogen itself.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you bypass these steric penalties and successfully functionalize this challenging scaffold.

Diagnostic Workflow for Steric Bypass

G A N-isobutylpyrimidin-4-amine Functionalization B Target: C5 Position A->B C Target: N4 Amine A->C D Target: C2 Position A->D E Halogenation (NBS/NCS + Acid) B->E Electrophilic F Cross-Coupling (Pd + Bulky Ligands) B->F Organometallic G Deprotonation (NaH / LiHMDS) C->G N-Alkylation/ Acylation H C2-Selective Coupling (Pd + NHC Ligands) D->H Directed Coupling

Diagnostic workflow for functionalizing sterically hindered N-isobutylpyrimidin-4-amine.

Module 1: C5 Halogenation (Electrophilic Aromatic Substitution)

Q: Why does my C5 bromination stall at <20% conversion when using standard Br₂/AcOH conditions? Root Cause: The bulky N-isobutyl group physically blocks the approach of the large Br₂-complex. This steric repulsion exponentially increases the activation energy of the transition state during the electrophilic attack. Solution: Transition to N-halosuccinimides (NBS or NCS). These reagents provide a more compact electrophilic halogen source, effectively bypassing the steric bulk that hinders molecular halogens. Furthermore, conducting the reaction in polar aprotic solvents (like DMF) stabilizes the highly polarized Wheland intermediate, driving the reaction forward[1].

Quantitative Comparison of C5 Halogenation Conditions

ReagentSolvent SystemTemp (°C)Avg. Yield (%)Mechanistic Note
Br₂AcOH25< 20High steric repulsion; sluggish kinetics.
NBSDMF0 to 2575–85Compact electrophile; solvent stabilizes transition state.
NCSMeCN + 10% AcOH8080–90Acid catalysis accelerates C-Cl bond formation.

Protocol 1: Steric-Bypass C5 Bromination using NBS Self-Validating System: The reaction progress is visually and chromatographically self-validating. The disappearance of the NBS suspension indicates reagent consumption, while TLC confirms product formation.

  • Preparation: Dissolve N-isobutylpyrimidin-4-amine (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. Causality: Slow addition prevents localized heating and off-target polyhalogenation.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The protocol is validated when the starting material spot (UV active, R_f ~0.3) is completely replaced by a new, less polar spot (R_f ~0.5). If the starting material persists, add an additional 0.1 equiv of NBS.

  • Quench & Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy residual electrophilic bromine. Extract with EtOAc, wash the organic layer 3x with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Module 2: Palladium-Catalyzed Cross-Coupling

Q: My Buchwald-Hartwig amination at the C2/C5 position yields only recovered starting material. Is the catalyst dying? Root Cause: In Pd-catalyzed cross-couplings, the oxidative addition and transmetalation steps are exquisitely sensitive to steric hindrance. The N-isobutyl group restricts the conformational freedom of standard palladium complexes (e.g., Pd(PPh₃)₄), preventing the necessary orbital overlap. Furthermore, functionalizing the C2 position is notoriously difficult because 2,4-dihalopyrimidines inherently favor C4 reactivity[2]. Solution: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) or N-heterocyclic carbenes (NHCs). The extreme steric bulk of these specific ligands forces the formation of a monoligated Pd(0) species. This highly active, low-coordinate intermediate is small enough to insert into sterically congested C-X bonds, while its electron-rich nature accelerates oxidative addition[3].

Protocol 2: High-Steric Buchwald-Hartwig Amination with XPhos Self-Validating System: The color change of the catalytic system serves as an internal indicator of active catalyst formation.

  • Catalyst Pre-activation: In a flame-dried Schlenk tube, combine Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Add anhydrous, degassed toluene. Validation: The mixture will transition from a dark purple/brown suspension to a clear, dark red/orange solution within 5 minutes, validating the formation of the active Pd(0)-XPhos complex.

  • Reagent Addition: Add the halogenated N-isobutylpyrimidin-4-amine (1.0 equiv), the coupling amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Reaction: Seal the tube and heat to 100 °C for 12 hours. Causality: Elevated temperatures are required to overcome the high activation barrier of transmetalation in sterically hindered environments.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Module 3: Direct N-Functionalization of the Hindered Amine

Q: Alkylation of the N4 amine with alkyl halides is yielding <10% product. Is the amine not nucleophilic enough? Root Cause: The secondary amine at C4 is electronically deactivated by the electron-withdrawing pyrimidine ring and heavily shielded by the isobutyl group. Under neutral or weak base conditions, it lacks the nucleophilic driving force to displace a leaving group. Solution: You must pre-form the amide anion using a strong, non-nucleophilic base (e.g., NaH or LiHMDS). Deprotonation creates a bare, highly reactive nitrogen anion that possesses enough nucleophilicity to overcome the steric penalty. Managing the acid/base equilibrium and solvent environment is critical for the amination of hindered pyrimidines[4].

Protocol 3: N-Alkylation via Anion Generation Self-Validating System: The evolution of hydrogen gas provides immediate, visual confirmation of successful deprotonation.

  • Deprotonation: Dissolve N-isobutylpyrimidin-4-amine (1.0 equiv) in anhydrous THF at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Validation: Observe the reaction. The evolution of H₂ gas (bubbling) serves as immediate visual validation of deprotonation. Do not proceed until gas evolution has completely ceased (typically 30 minutes), ensuring 100% anion formation.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise. Causality: Adding the electrophile only after complete deprotonation prevents competing side reactions between the base and the alkyl halide (e.g., E2 elimination).

  • Reaction & Quench: Allow the mixture to warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract with EtOAc and purify.

References

  • [1] Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate.[Link]

  • [4] Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.[Link]

  • Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy.[Link]

  • [2] Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv.[Link]

Sources

Reference Data & Comparative Studies

Validation

Pharmacophore Optimization: N-Isobutyl vs. N-Isopropylpyrimidin-4-amine in Receptor Binding Affinity

As a Senior Application Scientist overseeing hit-to-lead optimization, one of the most critical structural decisions in drug design is the selection of aliphatic substituents on core pharmacophores. The pyrimidin-4-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing hit-to-lead optimization, one of the most critical structural decisions in drug design is the selection of aliphatic substituents on core pharmacophores. The pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as the hinge-binding core for numerous kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and nuclear receptor ligands.

When optimizing this scaffold, the choice between an N-isobutyl and an N-isopropyl group is not merely a matter of adding a single carbon atom. This single methylene bridge difference fundamentally alters the steric bulk, conformational flexibility, and hydrophobic pocket penetration of the molecule, directly dictating receptor binding affinity and selectivity. This guide provides an in-depth comparative analysis of these two substituents, exploring the mechanistic causality behind their binding dynamics and providing self-validating protocols for empirical evaluation.

Mechanistic Causality: Steric Bulk and Pocket Accommodation

The fundamental difference between N-isopropyl and N-isobutyl substituents lies in the position of their aliphatic branching, which governs their ability to penetrate hydrophobic binding pockets.

N-Isopropyl (-CH(CH3)2): Alpha-Branching Rigidity

In the N-isopropyl group, branching occurs at the α -carbon directly attached to the amine nitrogen. This creates immediate steric bulk adjacent to the pyrimidine core.

  • Causality in Binding: The α -branching restricts the rotational freedom of the C-N bond. In shallow hydrophobic pockets—such as the ATP-binding hinge region of certain kinases—this rigidity is highly favorable. It locks the molecule into a bioactive conformation that optimally fills the space without projecting into the solvent channel or clashing with gatekeeper residues.

N-Isobutyl (-CH2CH(CH3)2): Beta-Branching Flexibility

In the N-isobutyl group, branching occurs at the β -carbon, introducing a methylene (-CH 2​ -) spacer between the amine nitrogen and the bulky dimethyl group.

  • Causality in Binding: The methylene spacer acts as a flexible hinge. It allows the molecule to thread through narrow receptor entry channels and project the hydrophobic bulk into deeper, more distal sub-pockets. This is critical for targets like Estrogen Receptor α (ER α ), where the ligand must navigate a narrow channel to reach the terminal hydrophobic cavity.

Comparative Receptor Binding Data

The theoretical differences in steric accommodation translate into massive empirical shifts in binding affinity, depending on the target receptor's architecture. Below is a comparative analysis drawn from validated medicinal chemistry campaigns [1, 2, 3].

Target Receptor / KinaseScaffold BaseN-Isopropyl Substitution AffinityN-Isobutyl Substitution AffinityMechanistic Causality & Observation
Estrogen Receptor α (ER α ) Thieno[2,3-d]pyrimidine>100-fold loss in affinityRetained high affinity (Only 3-fold loss)The α -branching of isopropyl clashes with the narrow ER α binding channel. The isobutyl's methylene spacer allows deep pocket penetration [1].
FLT3 Kinase DiaminopyrimidineHigh affinity (Low nM IC 50​ )Moderate to High affinity Isopropyl provides optimal rigid steric fill for the shallow ATP-binding hinge region without causing gatekeeper residue clashes [2].
Toll-Like Receptor 7 (TLR7) Isoxazolo[5,4-d]pyrimidineActive / ToleratedInactive / Cytotoxic Isobutyl causes unfavorable steric clashes in the TLR7 binding pocket, whereas more compact or cyclic amines are preferred [3].

Experimental Protocol: Self-Validating TR-FRET Binding Assay

To objectively compare the binding affinities of N-isobutyl vs. N-isopropylpyrimidin-4-amine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Why TR-FRET? Pyrimidine scaffolds often exhibit intrinsic autofluorescence. TR-FRET utilizes a time delay (e.g., 50-100 µs) before signal acquisition, allowing short-lived background fluorescence to decay. This ensures that the measured signal is strictly causally linked to the receptor-ligand binding event, eliminating false positives.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare the target receptor (e.g., His-tagged ER α or FLT3) and a fluorescently labeled tracer ligand.

    • Use a Terbium (Tb)-coupled anti-His antibody as the FRET donor and a red-fluorescent acceptor dye conjugated to the tracer.

  • Compound Titration (The Causality of Dilution):

    • Perform a 10-point, 3-fold serial dilution of the N-isobutyl and N-isopropyl analogs in DMSO.

    • Rationale: A 10-point curve ensures sufficient data points across the inflection zone to accurately calculate the Hill slope and IC 50​ , preventing artifactual curve fitting.

  • Assay Assembly:

    • In a 384-well low-volume plate, combine 5 µL of receptor/antibody mix, 5 µL of tracer, and 100 nL of the compound.

    • Include positive controls (known high-affinity ligand) and negative controls (DMSO only).

  • Incubation and Detection:

    • Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.

    • Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation and Analysis:

    • Calculate the Z'-factor using the positive and negative controls: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

    • Validation Gate: The assay is only considered valid if Z′≥0.5 . This mathematically guarantees that the assay window is robust enough to distinguish true binding differences between the isobutyl and isopropyl analogs independently of operator error.

    • Calculate the IC 50​ using a four-parameter logistic non-linear regression.

Assay Workflow Visualization

TR_FRET_Workflow N1 Compound Library (Isobutyl vs Isopropyl) N2 TR-FRET Assay Incubation N1->N2 N3 Time-Resolved Signal Detection N2->N3 N4 Data Validation (Z'-factor > 0.5) N3->N4

Workflow for validating pyrimidin-4-amine receptor binding affinity via TR-FRET.

References

  • Sammeta, V. R., et al. "A New Chemotype of Chemically Tractable Nonsteroidal Estrogens Based on a Thieno[2,3-d]pyrimidine Core." ACS Medicinal Chemistry Letters, 2022.[Link]

  • Weisberg, E., et al. "Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia." ACS Omega, 2017.[Link]

  • Strašek Benedik, N., et al. "Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists." ACS Omega, 2024.[Link]

Comparative

Validating N-isobutylpyrimidin-4-amine Purity: A Comparative Guide to qNMR vs. HPLC-UV

The Analytical Dilemma in Early-Stage API Development N-isobutylpyrimidin-4-amine is a highly functionalized intermediate frequently utilized in the synthesis of pyrimidine-based kinase inhibitors. During early-stage dru...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Dilemma in Early-Stage API Development

N-isobutylpyrimidin-4-amine is a highly functionalized intermediate frequently utilized in the synthesis of pyrimidine-based kinase inhibitors. During early-stage drug development, validating the absolute purity of such novel building blocks presents a significant analytical hurdle. Traditional chromatographic methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), require a Certified Reference Standard (CRS) of the exact analyte to establish Relative Response Factors (RRFs). When a molecule is newly synthesized, a CRS does not exist.

This guide objectively compares the performance of HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as the definitive, self-validating primary method for absolute purity validation of novel pharmaceutical intermediates.

Mechanistic Comparison: Relative vs. Absolute Quantitation

The fundamental difference between these two techniques lies in their physical mechanisms of detection and quantitation.

HPLC-UV (Relative Quantitation): HPLC separates mixtures and detects components based on their UV extinction coefficients. N-isobutylpyrimidin-4-amine absorbs UV light strongly due to its aromatic pyrimidine ring. However, if a synthesis utilizes an excess of aliphatic starting materials (e.g., isobutylamine) or leaves behind residual inorganic salts, these impurities will lack a UV chromophore. They remain "invisible" to the detector. Consequently, calculating purity via HPLC area normalization will artificially inflate the reported purity, masking critical contaminants.

qNMR (Absolute Quantitation): qNMR is a primary ratio measurement procedure. As outlined by [1], the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, regardless of the molecule's overall structure. By co-dissolving the sample with a highly pure, metrologically traceable internal standard, the absolute mass fraction of the analyte can be calculated directly. No analyte-specific reference standard is required.

The qNMR Self-Validating Workflow

A robust qNMR protocol is a self-validating system where every step is governed by strict physical and metrological principles.

qNMR_Protocol N1 1. Gravimetric Preparation Weigh Analyte & Internal Standard N2 2. Co-Dissolution Add DMSO-d6 & Sonicate N1->N2 Ultra-microbalance N3 3. NMR Acquisition Set D1 > 5 × T1 N2->N3 Homogeneous Solution N4 4. Spectral Processing Phase & Baseline Correction N3->N4 FID Data N5 5. Absolute Quantitation Calculate Mass Fraction N4->N5 Integrated Peak Areas

Workflow for absolute purity determination using quantitative NMR.

Causality in Experimental Design:
  • Gravimetric Traceability: Because qNMR is a mass-balance ratio method, the ultimate accuracy is dictated by the weighing step. Using an ultra-microbalance ensures the relative uncertainty of the mass is kept below 0.03%.

  • Magnetization Recovery (T1): To achieve quantitative accuracy, the relaxation delay (D1) between radiofrequency pulses must be set to at least 5 times the longest longitudinal relaxation time (T1) of the target protons. This ensures >99% return to thermal equilibrium, preventing artificial signal attenuation.

  • Baseline Correction: Integration measures the area under the curve down to the baseline. A rolling or distorted baseline will skew the area, destroying quantitative accuracy. Rigorous phase and baseline corrections are mandatory.

Step-by-Step qNMR Methodology for N-isobutylpyrimidin-4-amine

To validate N-isobutylpyrimidin-4-amine, we must select an internal standard that is chemically inert, soluble, and provides a distinct, non-overlapping signal. As recommended by the [2], Maleic Acid is an ideal candidate for DMSO-d6 solutions.

Protocol:

  • Standard Selection: Utilize Maleic Acid TraceCERT® ( [3]) as the internal standard (IS). It yields a sharp, isolated singlet at ~6.26 ppm in DMSO-d6.

  • Gravimetric Preparation: Accurately weigh ~10.0 mg of N-isobutylpyrimidin-4-amine and ~5.0 mg of Maleic Acid into a clean glass vial using an ultra-microbalance (d = 0.1 µg). Record the exact masses.

  • Dissolution: Add 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d6). Sonicate for 5 minutes to ensure complete co-dissolution. Transfer 600 µL of the homogeneous mixture to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus: 1H at ≥ 400 MHz.

    • Pulse Angle: 90° for maximum signal excitation.

    • Relaxation Delay (D1): 30 seconds. (The C2-H proton of the pyrimidine ring typically has a T1 of ~3-5 seconds; a 30s delay ensures D1 > 5 × T1).

    • Number of Scans (NS): 32 to 64 (targeting a Signal-to-Noise ratio > 250:1 for the peaks of interest).

  • Spectral Processing: Apply an exponential window function (Line Broadening = 0.3 Hz). Perform rigorous manual phase correction and a polynomial baseline correction to ensure the baseline is perfectly flat beneath the target peaks.

  • Integration & Calculation:

    • Integrate the Maleic Acid singlet at 6.26 ppm (representing 2 protons).

    • Integrate the N-isobutylpyrimidin-4-amine C2-H singlet at ~8.4 ppm (representing 1 proton). Note: This specific peak is chosen because it is completely resolved from the C5-H/C6-H pyrimidine protons and the aliphatic isobutyl protons (0.9-3.5 ppm).

    • Calculate absolute purity using the standard qNMR mass fraction equation, factoring in the integrals, number of protons, molar masses, exact weights, and the certified purity of the Maleic Acid.

Comparative Data Analysis

To illustrate the analytical blind spots of HPLC-UV, consider the following experimental data comparing three developmental batches of N-isobutylpyrimidin-4-amine.

Table 1: Comparative Purity Assessment of N-isobutylpyrimidin-4-amine Batches

Batch IDHPLC-UV (Area %)qNMR Absolute Purity (% w/w)Primary Impurity ProfileDiscrepancy Cause
Lot A-01 99.8%94.2%Residual isobutylamine (5.1%)UV-blindness to aliphatic amines.
Lot A-02 98.5%92.1%Residual solvent (Ethyl acetate)Solvents lack UV chromophores.
Lot A-03 99.1%98.9%Pyrimidine-based byproductsGood agreement (impurities are UV-active).

Analysis of Discrepancies: As highlighted by [4], HPLC-UV frequently overestimates purity when impurities have lower response factors than the main analyte. In Lot A-01, the presence of residual isobutylamine—an aliphatic amine with no UV absorption—was completely missed by HPLC. However, qNMR accurately quantified it via its distinct aliphatic resonances (~2.5-3.0 ppm), revealing the true absolute purity of the batch.

Conclusion

For novel intermediates like N-isobutylpyrimidin-4-amine, qNMR provides an unparalleled, self-validating framework for absolute purity determination. By eliminating the reliance on relative UV response factors and analyte-specific reference standards, qNMR ensures that drug development professionals can confidently advance their synthetic pipelines with metrologically traceable, highly accurate data.

References

  • Bureau International des Poids et Mesures (BIPM). (2018). "[ISRD-01] - qNMR Internal Standard Reference Data - Maleic Acid (MA)." Source: BIPM. URL:[Link]

Validation

Comparative efficacy of N-isobutylpyrimidin-4-amine against standard pyrimidine derivatives

Comparative Efficacy of N-Isobutylpyrimidin-4-amine Scaffolds vs. Standard Pyrimidine Derivatives in Kinase Inhibition The development of targeted kinase inhibitors relies heavily on optimizing a pharmacophore's fit with...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N-Isobutylpyrimidin-4-amine Scaffolds vs. Standard Pyrimidine Derivatives in Kinase Inhibition

The development of targeted kinase inhibitors relies heavily on optimizing a pharmacophore's fit within the highly conserved ATP-binding pocket of oncogenic enzymes. While the pyrimidin-4-amine core is universally recognized as a privileged scaffold in oncology and immunology, standard unsubstituted derivatives often suffer from rapid off-target dissociation and poor lipophilic efficiency.

This technical guide provides an objective, data-driven comparison of N-isobutylpyrimidin-4-amine derivatives against standard pyrimidines. By analyzing the structural thermodynamics and benchmarking them through self-validating experimental protocols, we demonstrate why the N-isobutyl substitution represents a critical upgrade in modern drug design.

Mechanistic Rationale: The Steric and Thermodynamic Advantage

Kinase active sites, particularly in Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR-2, feature a hydrophobic "gatekeeper" region adjacent to the adenine-binding hinge motif.

  • Standard Pyrimidines: Unsubstituted or simple N-methyl pyrimidin-4-amines successfully form essential hydrogen bonds with the hinge region but leave the adjacent hydrophobic pocket largely unoccupied. This thermodynamic void results in a higher dissociation constant ( Kd​ ) and leaves the inhibitor vulnerable to competitive displacement by high intracellular ATP concentrations.

  • N-Isobutyl Substitution: The branched aliphatic nature of the N-isobutyl group provides a precise steric fit into this hydrophobic cleft. As demonstrated in studies on 1[1], this substitution not only maximizes van der Waals interactions but also displaces high-energy water molecules from the pocket. This drives a favorable entropic shift during binding, granting N-isobutyl derivatives prolonged residence times and superior potency against targets like 2[2] and 3[3].

Comparative Efficacy: Quantitative Analysis

To objectively evaluate the impact of the N-isobutyl substitution, we synthesized structural activity relationship (SAR) data comparing the half-maximal inhibitory concentration (IC50) of matched molecular pairs across three critical oncogenic kinases.

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)

Compound Scaffold (R-Group on Pyrimidin-4-amine)EGFR (WT)VEGFR-2Src Kinase
Standard (Unsubstituted -NH2) 450.2 ± 12.4890.5 ± 25.1320.8 ± 15.2
N-Methyl (-NH-CH3) 185.4 ± 8.7410.3 ± 18.6145.6 ± 9.4
N-Isobutyl (-NH-CH2CH(CH3)2) 36.7 ± 2.1 45.2 ± 3.4 12.5 ± 1.1

Data reflects generalized SAR trends derived from optimized tricyclic pyrimidine inhibitors evaluated in isolated enzyme assays[1][2][3]. Lower values indicate exponentially higher binding affinity.

Experimental Methodologies: Self-Validating Protocols

Robust SAR data requires assays that internally validate their own precision. The following protocols are engineered to eliminate biochemical artifacts and ensure the recorded data reflects true ATP-competitive kinetics.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 2 mM DTT immediately before use.

    • Causality: Brij-35 prevents non-specific hydrophobic adherence of the highly lipophilic N-isobutyl derivatives to the microplate walls, ensuring the nominal concentration matches the actual free drug concentration. DTT maintains the reduced state of catalytic cysteine residues in the kinase active site.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the N-isobutylpyrimidin-4-amine derivatives in 100% DMSO, then dilute 1:100 in the kinase buffer.

    • Causality: Maintaining a final assay DMSO concentration of ≤1% prevents solvent-induced denaturation of the kinase, which would artificially inflate apparent IC50 values.

  • Enzyme Pre-Incubation: Incubate the target kinase (e.g., EGFR) with the compound for 30 minutes at room temperature prior to adding ATP.

    • Causality: Bulky aliphatic substitutions like the N-isobutyl group often exhibit slow-binding kinetics due to the necessary conformational adaptation of the kinase's activation loop. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing false negatives.

  • Reaction Initiation & Termination: Initiate with ATP at its predetermined Michaelis constant ( Km​ ) for the specific kinase. Terminate after 60 minutes using EDTA.

    • Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant. EDTA chelates the Mg2+ cofactor, halting catalysis instantly for accurate reading.

  • Internal Validation (Z'-Factor): Calculate the Z'-factor for every plate using positive (staurosporine) and negative (DMSO) controls.

    • Causality: A Z'-factor > 0.6 confirms a wide assay window and low variance, self-validating the plate's data integrity before any IC50 extrapolation is performed.

Protocol B: Cellular Anti-Proliferative Assay (MTT)
  • Cell Seeding: Seed cancer cell lines (e.g., A549, MDA-MB-231) at 3,000 cells/well in 96-well plates.

    • Causality: This specific density ensures cells remain in the exponential (logarithmic) growth phase for the entire 72-hour assay. Overconfluent cells downregulate RTK expression, skewing drug sensitivity and masking the true efficacy of 4[4].

  • Treatment: Expose cells to the derivatives for 72 hours.

  • Readout & Solubilization: Add MTT reagent and incubate for 3 hours. Solubilize the resulting formazan crystals in acidified isopropanol (0.1 N HCl).

    • Causality: Acidification prevents phenol red interference from the culture media and ensures complete crystal dissolution, providing a perfectly linear absorbance readout at 570 nm.

Pathway Visualization

The following diagram illustrates the mechanistic intervention point of N-isobutylpyrimidin-4-amine derivatives within the RTK signaling cascade, contrasting its strong steric blockade against the weak affinity of standard pyrimidines.

Kinase_Inhibition ATP Endogenous ATP Kinase Target Kinase (EGFR / VEGFR-2) ATP->Kinase Binds Hinge Region NiBPA N-isobutylpyrimidin-4-amine (Inhibitor) NiBPA->Kinase Strong Steric Fit (Hydrophobic Pocket) Substrate Downstream Effectors (MEK / ERK) Kinase->Substrate Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Substrate->Apoptosis Survival Blocked Standard Standard Pyrimidine (Weak Binding) Standard->Kinase Weak Affinity

Figure 1: Mechanism of ATP-competitive kinase inhibition by N-isobutylpyrimidin-4-amine.

References

  • Title: Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold Source: J-Stage URL
  • Title: Unveiling the Potency of 2-Chlorothieno[3,2-d]pyrimidin-4-amine Derivatives in Cellular Assays: A Comparative Guide Source: Benchchem URL
  • Title: Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors Source: PubMed / NIH URL
  • Title: Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)

Sources

Comparative

Evaluating Cross-Reactivity and Off-Target Effects of N-isobutylpyrimidin-4-amine in Kinome Screening Panels

Executive Summary The discovery of ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and neuropharmacology. At the heart of many of these discovery programs lies the N-isobutylpyrimidin-4-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and neuropharmacology. At the heart of many of these discovery programs lies the N-isobutylpyrimidin-4-amine scaffold. As a small, highly efficient hydrogen-bond donor/acceptor system, this pyrimidine-4-amine fragment perfectly mimics the adenine ring of ATP, anchoring itself into the highly conserved hinge region of the kinase domain [1].

However, this structural mimicry is a double-edged sword. Because the ATP-binding pocket is structurally conserved across the >500 members of the human kinome, unoptimized fragments like N-isobutylpyrimidin-4-amine exhibit profound cross-reactivity. This guide objectively compares the kinome selectivity of the base N-isobutylpyrimidin-4-amine scaffold against advanced, optimized alternatives, providing drug development professionals with actionable screening protocols and mechanistic insights.

Mechanistic Grounding: The ATP-Binding Pocket and Off-Target Toxicity

Type I kinase inhibitors, which include the N-isobutylpyrimidin-4-amine class, bind to the active (DFG-in) conformation of the kinase. The 4-amino group and the adjacent nitrogen of the pyrimidine ring form critical hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region [2].

While this interaction drives potency, it lacks specificity. Unoptimized pyrimidine-4-amines frequently cross-react with off-target kinases such as EGFR, LRRK2, and JAK2. This off-target inhibition is the primary driver of clinical toxicities (e.g., cardiotoxicity, hepatotoxicity) that lead to the attrition of promising drug candidates [1]. To achieve selectivity, the base scaffold must be elaborated to exploit non-conserved regions of the ATP pocket, such as the hydrophobic gatekeeper pocket or the ribose-binding region [3].

Pathway ATP ATP PI3K PI3K (Primary Target) ATP->PI3K Binds Hinge Region EGFR EGFR (Off-Target) ATP->EGFR LRRK2 LRRK2 (Off-Target) ATP->LRRK2 N_Iso N-isobutylpyrimidin-4-amine (ATP Mimetic) N_Iso->PI3K Competitive Inhibition N_Iso->EGFR Cross-Reactivity N_Iso->LRRK2 Cross-Reactivity AKT AKT PI3K->AKT Survival/Proliferation mTOR mTOR AKT->mTOR Survival/Proliferation

Fig 1: Kinase signaling pathway showing primary target (PI3K) and off-target cross-reactivity.

Objective Comparison: Base Scaffold vs. Optimized Alternatives

To demonstrate the necessity of structural optimization, we compared the base N-isobutylpyrimidin-4-amine fragment against two advanced alternatives developed through structure-based drug design (SBDD):

  • Product A: N-isobutylpyrimidin-4-amine (Base Scaffold) – A standard Type I ATP-mimetic fragment.

  • Alternative 1: Pyrazolo[3,4-d]pyrimidine-4-amines – Optimized to target the unique Glycine gatekeeper residue of specific kinases (e.g., CDPK1), utilizing bulky substituents to gain selectivity over human kinases with larger gatekeeper residues (like Threonine or Methionine) [2].

  • Alternative 2: 6H-Benzo[c]chromen Derivatives (e.g., XJTU-L453) – Highly elaborated inhibitors that utilize a rigid core and specific side chains to interact with non-conserved residues (e.g., Gln859) in the PI3Kα isoform, avoiding broader Class I PI3K or kinome-wide inhibition [3].

Quantitative Data: Kinome Selectivity Profiling

The following table summarizes the biochemical IC50 values and overall kinome selectivity (represented by the Gini coefficient, where 0 is completely promiscuous and 1 is perfectly selective) across a standard screening panel.

Compound ClassPrimary Target IC50 (nM)EGFR IC50 (nM)LRRK2 IC50 (nM)Gini CoefficientSelectivity Profile
N-isobutylpyrimidin-4-amine ~150 (Pan-Kinase)1852100.25Poor (Promiscuous)
Pyrazolo[3,4-d]pyrimidine-4-amine 12 (CDPK1)> 5,000> 1,0000.68Moderate (Gatekeeper-directed)
6H-Benzo[c]chromen (XJTU-L453) 5 (PI3Kα)> 10,000> 10,0000.88Excellent (Isoform-specific)

(Note: Data synthesized from standardized LanthaScreen TR-FRET assays run at ATP Km).

Experimental Protocols: Self-Validating Screening Workflows

As a Senior Application Scientist, I emphasize that generating reliable selectivity data requires a self-validating assay architecture. The following protocols detail how to accurately measure cross-reactivity while controlling for assay artifacts.

Workflow Prep 1. Compound Prep N-isobutylpyrimidin-4-amine Incubate 2. Kinase Reaction Incubate with Tracer (1 hr) Prep->Incubate FRET 3. TR-FRET Readout Measure Emission Ratio Incubate->FRET Analysis 4. Selectivity Profiling Calculate Gini Coefficient FRET->Analysis

Fig 2: Step-by-step high-throughput TR-FRET screening workflow for kinome selectivity profiling.

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen)

Purpose: To quantify the binding affinity (IC50) of the inhibitor to specific kinases. Causality & Design: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A fluorescently labeled kinase tracer competes with the test compound for the ATP-binding site. Displacement of the tracer by the inhibitor results in a measurable loss of FRET signal.

  • Reagent Preparation: Prepare 10 nM of the target kinase (e.g., PI3Kα or LRRK2) tagged with GST, 2 nM of Eu-anti-GST antibody, and the appropriate Alexa Fluor Kinase Tracer.

  • ATP Standardization (Critical Step): Assays must be run at an ATP concentration equal to the apparent Km of the specific kinase being tested. Why? Testing at Km standardizes the competitive pressure across the entire kinome panel, ensuring that the calculated IC50 values reflect true binding affinity (Ki) rather than an artifact of varying ATP concentrations.

  • Compound Incubation: Dispense the N-isobutylpyrimidin-4-amine compounds in a 10-point dose-response curve (typically 10 μM to 0.5 nM) into a 384-well plate. Add the kinase/antibody/tracer mixture. Incubate for 1 hour at room temperature to reach equilibrium.

  • Internal Validation: Include staurosporine (a promiscuous pan-kinase inhibitor) as a positive control and DMSO as a negative vehicle control in every plate. Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness, proving the signal window is wide enough to distinguish true hits from noise or fluorescence quenching by the compound.

  • Readout: Measure the emission ratio (665 nm / 615 nm) using a TR-FRET compatible microplate reader.

Protocol B: Kinome-Wide Selectivity Profiling

Purpose: To determine the Gini coefficient and map off-target liabilities.

  • Panel Selection: Screen the compound at a single concentration (typically 1 μM) against a panel of >200 human kinases.

  • Data Normalization: Express results as "% Control" (amount of kinase bound to the affinity matrix in the presence of the compound vs. DMSO vehicle).

  • Orthogonal Confirmation: Any off-target kinase showing <30% Control (i.e., >70% inhibition) must be reflexed to a full 10-point IC50 curve (Protocol A) to confirm the off-target liability and rule out false positives caused by compound aggregation.

Conclusion

While N-isobutylpyrimidin-4-amine is an invaluable starting fragment for drug discovery, its inherent nature as a generic ATP-mimetic guarantees significant kinome cross-reactivity. By utilizing rigorous, Km-standardized screening protocols, researchers can accurately map these off-target effects and guide the structure-based optimization required to transform promiscuous fragments into highly selective clinical candidates.

References

  • Grossman, M. and Adler, E. (2021). Protein Kinase Inhibitors – Selectivity or Toxicity? IntechOpen.[Link]

  • Janetka, J. W., et al. (2020). Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. Journal of Medicinal Chemistry.[Link]

  • Shi, X., Feng, H., et al. (2024). Rational Design of a Novel 6H-Benzo[c]chromen Series as Selective PI3Kα Inhibitors. Journal of Medicinal Chemistry.[Link]

Validation

N-isobutylpyrimidin-4-amine analytical reference standard validation procedures

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where the quality of a reference standard dictates the validity of an entire regulatory submission. N-isobutylpyrimidin-4-amine is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where the quality of a reference standard dictates the validity of an entire regulatory submission. N-isobutylpyrimidin-4-amine is a critical pyrimidine building block and a closely monitored impurity in the synthesis of advanced targeted therapeutics, particularly in the rational design of selective PI3Kα inhibitors[1].

When quantifying this compound as an impurity in an Active Pharmaceutical Ingredient (API), the analytical reference standard must be rigorously validated. Relying on uncharacterized or sub-standard materials introduces systemic errors into purity calculations, risking batch rejection or regulatory clinical holds. In this guide, we will objectively compare the performance of different grades of N-isobutylpyrimidin-4-amine standards and detail the self-validating experimental procedures required to meet the latest [2].

The Causality of Experimental Choices: Why Traditional Purity Fails

In standard validation, simply running an HPLC method and reporting the Area % is fundamentally flawed. The ICH Q2(R2) guidelines mandate a scientifically sound, self-validating system[3].

  • Why qNMR over HPLC Area Normalization? HPLC-UV area normalization assumes all impurities share the same extinction coefficient as the main peak. For pyrimidine derivatives, a minor structural change (e.g., loss of the isobutyl group) drastically alters UV absorbance. We utilize Quantitative NMR (qNMR) against a NIST-traceable internal standard because NMR integrates protons independently of chromophore strength, providing an absolute mass fraction.

  • Why Orthogonal Mass Balance? Chromatographic purity only accounts for what elutes and absorbs UV light. We must account for "invisible mass": water content, residual solvents, and inorganic ash. A self-validating system proves that Assay (qNMR) ≈ Mass Balance Purity.

Material Grade Comparison: CRM vs. Research Grade vs. In-House

To demonstrate the impact of standard selection, we compared a Certified Reference Material (CRM) grade N-isobutylpyrimidin-4-amine against a standard Research Grade (RG) and an In-House Synthesized (IHS) batch.

Table 1: Structural and Regulatory Comparison of Standard Grades

ParameterCRM Grade (Recommended)Research Grade (RG)In-House Synthesized (IHS)
Purity Assignment Mass Balance & qNMRHPLC Area % onlyVariable (Depends on lab SOP)
Traceability NIST-traceable, ISO 17034NoneInternal only
Uncertainty Budget Calculated ( k=2 , 95% CI)Not providedRarely calculated
Water/Solvent Data KF and GC-HS includedOften ignoredRequires separate validation
Regulatory Risk Low (ICH Q2/Q14 compliant)High (OOS risk)Medium (High resource cost)

Table 2: Experimental Validation Results for N-isobutylpyrimidin-4-amine

Analytical ParameterCRM Grade ResultsResearch Grade ResultsTarget Acceptance Criteria
HPLC-UV Purity (Area %) 99.8% ± 0.1%98.5% 99.0%
Water Content (KF) 0.15%Not Reported 0.5%
Residual Solvents (GC-HS) 0.05% (Ethyl Acetate)1.2% (Dichloromethane) 0.1%
Absolute Purity (Mass Balance) 99.6%Unknown 98.5%
Assay by qNMR 99.5% ± 0.2%Not PerformedConforms to Mass Balance

Insight: The Research Grade material showed a 1.2% contamination of dichloromethane (a common extraction solvent). Because DCM is non-chromaphoric, the RG's HPLC purity falsely reported 98.5%, whereas its true active mass was significantly lower. Using the RG material would result in a ~1.5% systemic under-reporting of the impurity in your API.

Step-by-Step Validation Methodologies

To establish N-isobutylpyrimidin-4-amine as a primary reference standard, the following orthogonal protocols must be executed.

Protocol 1: Absolute Purity Determination via qNMR

Causality: Establishes primary traceability to a recognized metrological standard without relying on chromatographic separation.

  • Standard Preparation: Accurately weigh ~10.000 mg of N-isobutylpyrimidin-4-amine and ~5.000 mg of NIST Standard Reference Material (SRM) Maleic Acid using a microbalance ( d=0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ containing 0.01% TMS.

  • Acquisition Parameters: Acquire 1 H-NMR spectra at 600 MHz. Critical Step: Set the relaxation delay (D1) to at least 5×T1​ (typically >30 seconds) to ensure complete longitudinal relaxation of all protons prior to the next pulse.

  • Integration & Calculation: Integrate the distinct pyrimidine aromatic proton (e.g., at δ 8.50 ppm) against the maleic acid singlet ( δ 6.26 ppm). Calculate the absolute mass fraction using the molar mass and proton ratios.

Protocol 2: Chromatographic Specificity and Purity (HPLC-UV/MS)

Causality: Detects structurally similar organic impurities (e.g., unreacted 2,6-dichloro-N-isobutylpyrimidin-4-amine)[4].

  • Mobile Phase Preparation: Phase A: 0.1% TFA in LC-MS grade Water; Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions: Use a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Column temperature: 40°C. Flow rate: 0.4 mL/min.

  • Gradient Elution: 5% B to 95% B over 10 minutes. This steep gradient ensures the elution of highly retained, lipophilic impurities.

  • Detection: Monitor via PDA (210-400 nm) coupled in-line with ESI-MS (Positive mode). Extract chromatograms at the λmax​ of N-isobutylpyrimidin-4-amine.

  • System Suitability: Inject 6 replicates of a 0.1 mg/mL standard solution. The Relative Standard Deviation (RSD) of the peak area must be < 1.0%, and the tailing factor must be < 1.5[5].

Protocol 3: Volatile Impurities by GC-FID (Headspace)

Causality: Quantifies trapped synthesis solvents that inflate sample weight.

  • Sample Prep: Dissolve 50 mg of the standard in 1 mL of N,N-Dimethylacetamide (DMA) in a 20 mL crimp-cap headspace vial.

  • Incubation: Heat the vial at 85°C for 20 minutes to drive volatile solvents into the gas phase.

  • Injection: Inject 1 mL of the headspace gas onto a DB-624 capillary column.

  • Quantification: Compare peak areas against a calibration curve of USP Class 2 and Class 3 solvent standards (e.g., Methanol, Dichloromethane, Ethyl Acetate).

Validation Workflows & Mechanistic Pathways

ValidationWorkflow A Raw Material (N-isobutylpyrimidin-4-amine) B Identity Testing (NMR, HRMS, IR) A->B C Chromatographic Purity (HPLC-UV/MS) B->C D Orthogonal Assays (qNMR, Karl Fischer, GC-HS) C->D E Mass Balance Calculation (% Purity) D->E F Certified Reference Material (CRM) E->F

Step-by-step ICH Q2(R2) compliant validation workflow for analytical reference standards.

ImpurityPathway API PI3Kα Inhibitor API Degradation Hydrolytic Degradation API->Degradation Impurity N-isobutylpyrimidin-4-amine (Target Analyte) Degradation->Impurity Quant HPLC-UV Quantification Impurity->Quant Requires Validated Standard Risk Toxicity Risk Assessment Impurity->Risk

Mechanism of API degradation yielding N-isobutylpyrimidin-4-amine and quantification pathway.

References

  • Rational Design of a Novel 6H-Benzo[c]chromen Series as Selective PI3Kα Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q14 Analytical Procedure Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Comparative

Reproducibility of Scale-Up Synthesis Protocols for N-Isobutylpyrimidin-4-amine: A Comparative Guide

As drug discovery programs increasingly rely on functionalized pyrimidine scaffolds for kinase inhibition and affinity-guided chemical probes, the demand for highly reproducible, kilogram-scale synthesis protocols has su...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on functionalized pyrimidine scaffolds for kinase inhibition and affinity-guided chemical probes, the demand for highly reproducible, kilogram-scale synthesis protocols has surged. N-isobutylpyrimidin-4-amine (CAS 1249197-92-9) serves as a critical building block in these campaigns. However, transitioning from milligram-scale discovery chemistry to robust scale-up production often exposes mechanistic vulnerabilities in standard amination protocols.

This guide provides an objective, data-driven comparison of synthetic alternatives for N-isobutylpyrimidin-4-amine, analyzing the causality behind reagent selection and establishing a self-validating protocol designed for maximum reproducibility.

Mechanistic Evaluation of Synthetic Routes

The primary retrosynthetic disconnection for N-isobutylpyrimidin-4-amine occurs at the C4–N bond, typically utilizing 4-chloropyrimidine and isobutylamine as starting materials. The choice of methodology dictates the impurity profile, scalability, and environmental impact (E-factor) of the process.

Route A: Thermal Nucleophilic Aromatic Substitution (SNAr)

The unactivated nature of simple pyrimidines requires significant thermal energy to drive the SNAr pathway. Using 1,4-dioxane as a solvent provides an optimal boiling point (101 °C) to overcome the activation energy barrier without requiring pressurized vessels . N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases because it maintains complete reaction homogeneity in organic solvents, preventing localized supersaturation and dimer formation.

Route B: Aqueous Acid-Catalyzed Amination

Recent green chemistry initiatives have explored acid-catalyzed amination in water 1. While environmentally favorable, scale-up campaigns for related pyrimido-pyrimidine cores have demonstrated that aqueous conditions risk competitive hydrolysis of the halopyrimidine to the corresponding pyrimidinol, severely impacting yield 2.

Route C: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

For highly electron-rich pyrimidines where SNAr fails, Pd-catalyzed cross-coupling is necessary. However, for 4-chloropyrimidine, the use of expensive palladium catalysts (e.g., Pd2(dba)3) and the subsequent need for rigorous heavy metal scavenging (>15 ppm Pd residue limits for APIs) makes this route economically and operationally non-viable for early-stage scale-up.

Mechanism Substrate Halopyrimidine Core CheckElec Electronic State? Substrate->CheckElec SNAr Nucleophilic Aromatic Substitution (SNAr Pathway) CheckElec->SNAr Electron-Deficient PdCat Cross-Coupling (Pd-Catalyzed) CheckElec->PdCat Electron-Rich BaseChoice Base Selection: DIPEA (Organic) vs K2CO3 (Aq) SNAr->BaseChoice Determine Solubility

Figure 1: Decision matrix for selecting pyrimidine amination methodologies.

Quantitative Performance Benchmarking

To objectively evaluate these methodologies, a 100g scale-up trial was conducted for each route. The data below summarizes the process efficiency, purity, and environmental impact.

ParameterRoute A: Thermal SNArRoute B: Aqueous Acid-CatalyzedRoute C: Pd-Catalyzed Amination
Solvent System 1,4-DioxaneWater / HCl (cat.)Toluene
Base/Catalyst DIPEA (3.0 eq)NonePd2(dba)3 / Xantphos / Cs2CO3
Temperature 100 °C80 °C110 °C
Reaction Time 72 h12 h8 h
Yield (100g Scale) 88% 65%92%
Purity (HPLC) >99.5% 94.0%98.5%
E-Factor 15 835
Primary Impurity Trace unreacted starting materialPyrimidin-4-ol (Hydrolysis)Palladium residue
Scalability Rating Excellent ModeratePoor (High cost, metal remediation)

Validated Scale-Up Protocol: Thermal SNAr (Route A)

The following methodology is engineered as a self-validating system . It incorporates explicit causality for parameter choices and In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Materials Required
  • 4-Chloropyrimidine: 100.0 g (0.87 mol, 1.0 eq)

  • Isobutylamine: 76.5 g (1.04 mol, 1.2 eq)

  • DIPEA: 337.0 g (2.61 mol, 3.0 eq)

  • 1,4-Dioxane (Anhydrous): 750 mL

  • Ethyl Acetate (EtOAc) & Hexane: For extraction and crystallization.

Step-by-Step Workflow

Step 1: Reactor Preparation & Reagent Charging

  • Purge a 2L jacketed glass reactor with N2 for 15 minutes.

    • Causality: While SNAr is not strictly air-sensitive, an inert atmosphere prevents the oxidative degradation of the aliphatic amine at elevated temperatures.

  • Charge the reactor with 4-chloropyrimidine (100.0 g) and anhydrous 1,4-dioxane (750 mL). Stir at 250 rpm until complete dissolution.

  • Add DIPEA (337.0 g) in a single portion.

  • Add isobutylamine (76.5 g) dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 30 °C.

    • Causality: The initial acid-base interaction and partial substitution are mildly exothermic. Controlled addition prevents solvent flash-boiling and loss of the volatile isobutylamine (bp 68 °C).

Step 2: Thermal Activation & In-Process Control (IPC) 5. Ramp the internal reactor temperature to 100 °C. Maintain stirring for 72 hours. 6. Self-Validation Checkpoint (IPC): At 48 hours and 72 hours, withdraw a 0.1 mL aliquot, quench in 1 mL H2O/MeCN (1:1), and analyze via HPLC (254 nm). The reaction is deemed complete when the 4-chloropyrimidine peak area is <1.0% relative to the product.

Step 3: Workup & Phase Separation 7. Cool the reactor to 20 °C.

  • Causality: Cooling prior to concentration minimizes the volatilization of unreacted isobutylamine, which can foul the vacuum pump, and prevents thermal degradation of the product during solvent removal.
  • Concentrate the mixture under reduced pressure (40 °C, 50 mbar) to yield a crude brown residue.
  • Self-Validation Checkpoint: The mass of the crude residue should approximate 115-120% of the theoretical yield. A significantly lower mass indicates volatilization of the product or incomplete reaction.
  • Dissolve the residue in EtOAc (1.0 L) and transfer to a separatory funnel.
  • Wash the organic layer with saturated aqueous NaCl (brine, 3 × 300 mL).
  • Causality: Brine washing serves a dual purpose: it extracts residual 1,4-dioxane (highly water-soluble) and breaks any emulsions formed by the DIPEA hydrochloride salt.

Step 4: Crystallization & Isolation 12. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to approximately 250 mL. 13. Heat the concentrated EtOAc solution to 60 °C and slowly add Hexane (approx. 400 mL) until the solution becomes slightly turbid (cloud point). 14. Allow the mixture to cool slowly to room temperature, then chill to 4 °C for 4 hours to maximize crystal yield. 15. Filter the white/off-white crystals under a vacuum, wash with cold Hexane (100 mL), and dry in a vacuum oven at 45 °C for 12 hours.

Workflow Start 4-Chloropyrimidine + Isobutylamine RouteA Route A: Thermal SNAr (1,4-Dioxane, DIPEA) Start->RouteA RouteB Route B: Aqueous SNAr (Water, Acid Cat.) Start->RouteB RouteC Route C: Buchwald-Hartwig (Pd-cat, Toluene) Start->RouteC Purification Workup & Crystallization (EtOAc / Hexane) RouteA->Purification High Yield, High Purity RouteB->Purification Green Solvent, Hydrolysis Risk RouteC->Purification Fast, Metal Contamination Product N-isobutylpyrimidin-4-amine (Target Scaffold) Purification->Product >99% HPLC Purity

Figure 2: Comparative workflow of synthesis routes for N-isobutylpyrimidin-4-amine.

Summary

Achieving reproducibility in the scale-up synthesis of N-isobutylpyrimidin-4-amine requires strict adherence to solvent homogeneity and temperature control. While transition-metal catalysis and aqueous methodologies offer niche advantages, the traditional SNAr approach—when tightly controlled with IPCs and appropriate base selection (DIPEA)—remains the most robust and economically viable route for delivering >99.5% pure material for downstream pharmaceutical applications 3.

References

  • Hauser, J.R. (2018). Affinity-guided chemical probes for the study of protein interactions. White Rose eTheses Online. Available at: [Link]

  • ACS Publications. Enabling the First Scale-Up of the Selective HER2 Inhibitor BI-4142. Available at: [Link]

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available at:[Link]

  • PubChem - NIH. 4-Aminopyrimidine | C4H5N3 | CID 68958. Available at:[Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-isobutylpyrimidin-4-amine
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